ML268
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23NO3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylazepane |
InChI |
InChI=1S/C18H23NO3S/c1-2-22-17-11-12-18(16-10-6-5-9-15(16)17)23(20,21)19-13-7-3-4-8-14-19/h5-6,9-12H,2-4,7-8,13-14H2,1H3 |
InChI Key |
YPGOVAKRQUAHIC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3 |
Synonyms |
1-(4-Ethoxy-naphthalene-1-sulfonyl)-azepane |
Origin of Product |
United States |
Foundational & Exploratory
MDI-2268: A Comprehensive Technical Guide to a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Mechanism of Action: Inhibition of PAI-1
Below is a diagram illustrating the role of MDI-2268 in the fibrinolytic pathway.
Quantitative Data
| Compound | Parameter | Value | Assay Condition |
| MDI-2268 | In Vitro Activity | Similar to CCG-7844BP | PAI-1 Inhibition Assay |
| CCG-7844BP | IC50 | 44 µM | In ex vivo plasma |
Pharmacokinetic Profile of MDI-2268 (Rat Model) [3]
| Parameter | Route of Administration | Value |
| Half-life (t1/2) | Intravenous (IV) | 30 minutes |
| Half-life (t1/2) | Oral (PO) | 3.4 hours |
| Bioavailability | Oral (PO) | 57% |
Preclinical Efficacy
Deep Vein Thrombosis (DVT)
In a murine model of venous thrombosis, MDI-2268 demonstrated significant antithrombotic efficacy.[3] Treatment with MDI-2268 resulted in a reduction in thrombus weight comparable to that achieved with low molecular weight heparin (LMWH), a standard anticoagulant therapy. A key advantage observed was that MDI-2268 did not prolong bleeding time, unlike LMWH.[3]
Atherosclerosis
The proposed signaling pathway for this effect is illustrated below.
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
References
MDI-2268: A Technical Guide to its Function as a Plasminogen Activator Inhibitor-1 (PAI-1) Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
Signaling Pathway of PAI-1 Inhibition by MDI-2268
Quantitative Data Summary
The following tables summarize the key quantitative data for MDI-2268 from in vitro and in vivo studies.
Table 1: In Vitro Activity of MDI-2268
| Parameter | Value | Conditions | Reference |
| IC50 vs. PAI-1 | ~44 µM | In human plasma | [1] |
Note: The IC50 value is reported for a precursor compound, CCG-7844BP, with MDI-2268 having similar in vitro activity.
Table 2: Pharmacokinetic Properties of MDI-2268 in Rats
| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) | Reference |
| Half-life (t1/2) | 30 minutes | 3.4 hours | [1] |
| Oral Bioavailability | - | 57% | [1] |
Table 3: In Vivo Efficacy of MDI-2268 in Murine Models
| Model | Dosing Regimen | Key Finding | Reference |
| Venous Thrombosis | 1.5-3 mg/kg, IP, every 8 hours for 6 doses | 62% decrease in thrombus weight compared to controls | [1] |
| Atherosclerosis | 400 µg/g of diet for 12 weeks | Significantly inhibited obesity and atherosclerosis formation; decreased macrophage accumulation in plaques | [2] |
Detailed Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic Assay)
This protocol is based on the methods used for the high-throughput screening and characterization of MDI-2268.
Materials:
-
Urokinase-type plasminogen activator (uPA)
-
Chromogenic substrate for uPA (e.g., S-2444)
-
Assay buffer (e.g., HBS with 15 mg/ml BSA)
-
MDI-2268 stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of MDI-2268 in the assay buffer.
-
Initiate the reaction by adding a fixed concentration of uPA to each well.
-
Immediately add the chromogenic substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over time using a microplate reader.
Murine Model of Electrolytic Inferior Vena Cava (IVC) Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of MDI-2268.
Materials:
-
Male C57BL/6 mice
-
MDI-2268 formulated for intraperitoneal (IP) injection
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
25-gauge needle with an insulated copper wire
-
Direct current power source
Procedure:
-
Anesthetize the mice.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC free from surrounding tissues.
-
Insert the needle with the exposed copper wire tip into the IVC.
-
Apply a constant direct current (e.g., 250 µA) for a specific duration (e.g., 15 minutes) to induce endothelial injury and thrombus formation.
-
Administer MDI-2268 or vehicle control via IP injection at specified doses and time points (e.g., 1.5-3 mg/kg every 8 hours).
-
After a set period (e.g., 48 hours), euthanize the mice.
-
Excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus to determine the effect of MDI-2268 on thrombus formation.
Murine Model of Atherosclerosis (LDLR-/- Mice)
Objective: To assess the effect of MDI-2268 on the development of atherosclerosis.
Materials:
-
LDL receptor-deficient (ldlr−/−) mice
-
Western-type diet (high in fat and cholesterol)
-
MDI-2268 incorporated into the diet
-
Histological staining reagents (e.g., Oil Red O)
Procedure:
-
Wean ldlr−/− mice onto a standard chow diet.
-
At a specific age (e.g., 8-10 weeks), switch the mice to a Western-type diet.
-
Divide the mice into two groups: one receiving the Western-type diet and the other receiving the Western-type diet containing MDI-2268 (e.g., 400 µg/g of diet).
-
Maintain the mice on their respective diets for an extended period (e.g., 12 weeks).
-
Monitor body weight and food consumption throughout the study.
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aorta and heart.
-
Perform histological analysis of the aortic root and arch to quantify atherosclerotic plaque area using stains like Oil Red O.
-
Immunohistochemistry can be performed to analyze the cellular composition of the plaques (e.g., macrophage content).
Visualizations
Experimental Workflow for In Vivo Thrombosis Study
Caption: Workflow for evaluating the antithrombotic efficacy of MDI-2268 in a murine model.
Logical Relationship of MDI-2268's Therapeutic Potential
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
MDI-2268: A Technical Whitepaper on its Discovery and Preclinical Development as a Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Discovery of MDI-2268
High-Throughput Screening (HTS) Workflow
Caption: High-throughput screening and lead optimization workflow leading to the discovery of MDI-2268.
Mechanism of Action
PAI-1 Signaling Pathway in Fibrinolysis
Preclinical Development and Efficacy
MDI-2268 has undergone preclinical evaluation in various animal models, demonstrating its potential as a therapeutic agent for thrombotic disorders.
In Vitro and Ex Vivo Activity
In Vivo Pharmacokinetics and Oral Bioavailability
Pharmacokinetic studies in mice revealed that MDI-2268 has good oral bioavailability.[1]
Table 1: Pharmacokinetic Parameters of MDI-2268 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | 57% | [1] |
A study investigating the plasma concentration of MDI-2268 after intravenous (IV) and oral (PO) administration showed more stable bioavailability via the oral route.[1]
In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis (DVT)
MDI-2268 was evaluated in an electrolytic inferior vena cava model (EIM) of DVT in mice.[1] Treatment with MDI-2268 resulted in a significant reduction in thrombus weight compared to vehicle-treated controls.[1]
Table 2: Efficacy of MDI-2268 in a Murine DVT Model
| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |
| MDI-2268 | 3 mg/kg (IP) | 62% | No significant change | [1] |
| Low-Molecular-Weight Heparin (LMWH) | N/A | Efficacious | Significantly prolonged | [1] |
Importantly, unlike low-molecular-weight heparin (LMWH), MDI-2268 did not increase bleeding time, highlighting its potential for a safer therapeutic profile.[1]
Oral Efficacy of MDI-2268
| Oral Dose (mg/kg) | Residual PAI-1 Activity (%) | Reference |
| 0.3 | ~80 | [1] |
| 1.0 | ~60 | [1] |
| 3.0 | ~40 | [1] |
| 10.0 | ~20 | [1] |
Efficacy in a Murine Model of Atherosclerosis
Experimental Protocols
Electrolytic Inferior Vena Cava Model (EIM) of Deep Vein Thrombosis
This protocol describes the induction of DVT in mice to evaluate the efficacy of antithrombotic agents.
Caption: Experimental workflow for the murine electrolytic inferior vena cava (EIM) model of DVT.
Detailed Steps:
-
Anesthesia: Mice are anesthetized.
-
Surgical Preparation: A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombus Induction: An electrode is placed on the IVC, and a controlled electrical current is applied to induce endothelial injury and thrombus formation.
-
Drug Administration: MDI-2268 (e.g., 3 mg/kg), LMWH, or vehicle is administered via intraperitoneal (IP) injection three times a day.[1]
-
Thrombus Harvesting and Analysis: After two days, the thrombus is harvested, and its weight is recorded.[1]
-
Bleeding Time Assessment: In a separate cohort of mice, bleeding time is assessed 90 minutes after IP injection of the compounds.[1]
In Vivo PAI-1 Activity Assay
Detailed Steps:
-
Plasma Preparation: Plasma is isolated by centrifugation.
Pharmacokinetic Studies
This protocol describes the determination of the pharmacokinetic profile of MDI-2268.
Detailed Steps:
-
Drug Administration: MDI-2268 is administered to mice via tail vein intravenous (IV) injection (e.g., 15 mg/kg) or oral gavage (PO) (e.g., 30 mg/kg).[1]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Concentration Measurement: The concentration of MDI-2268 in the plasma is measured by quantitative mass spectrometry.[1]
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including bioavailability.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving MDI-2268. At present, the development of MDI-2268 appears to be in the preclinical stage.
Conclusion
References
- 1. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. researchanimaltraining.com [researchanimaltraining.com]
In-Depth Technical Guide to MDI-2268: A Novel PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure and Properties
MDI-2268 is chemically identified as 2-hydrazinyl-2-oxo-N-(3-(trifluoromethoxy)benzyl)acetamide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 1609176-50-2 |
| Molecular Formula | C₁₀H₁₀F₃N₃O₃ |
| Molecular Weight | 277.2 g/mol |
| SMILES | C(NCC1=CC=CC(OC(F)(F)F)=C1)(=O)C(NN)=O |
A 2D chemical structure of MDI-2268 is provided below:
Caption: 2D Chemical Structure of MDI-2268.
Mechanism of Action: Inhibition of the Fibrinolytic Pathway
Preclinical Data
In Vivo Efficacy in a Murine Model of Deep Vein Thrombosis
The antithrombotic efficacy of MDI-2268 has been evaluated in murine models of deep vein thrombosis (DVT). The following table summarizes the quantitative data from these studies.
| Treatment Group | Dosage | Administration Route | Mean Thrombus Weight (mg) ± SD | Percent Reduction vs. Control |
| Control (Vehicle) | - | Intraperitoneal | 12.7 ± 5.7 | - |
| MDI-2268 | 1.5 mg/kg | Intraperitoneal | 6.9 ± 3.3 | 45.7% |
| MDI-2268 | 3 mg/kg | Intraperitoneal | 5.5 ± 1.6 | 56.7% |
| Enoxaparin | 7.3 mg/kg | Intraperitoneal | 3.8 ± 1.3 | 70.1% |
Data presented are representative of findings from published studies.
Pharmacokinetic Profile in Rats
Pharmacokinetic studies in rats have demonstrated that MDI-2268 possesses favorable properties for in vivo applications.
| Pharmacokinetic Parameter | Intravenous Administration | Oral Administration |
| Half-life (t₁/₂) | 30 minutes | 3.4 hours |
| Bioavailability | - | 57% |
Experimental Protocols
High-Throughput Screening (HTS) for PAI-1 Inhibitors
MDI-2268 was identified through a dual-reporter high-throughput screening assay designed to minimize false positives.
Caption: Workflow for the HTS assay identifying MDI-2268.
Protocol:
-
200 nL of each test compound from a library is dispensed into the wells of a 384-well plate.
-
15 nM of u-PA is then added to each well.
-
The fluorescence of two distinct reporter substrates (WPF and AMC) is measured.
In Vivo Murine Models of Deep Vein Thrombosis
This model induces thrombosis through endothelial activation.
Protocol:
-
C57BL/6 mice are anesthetized.
-
A 25-gauge needle containing a silver-coated copper wire is inserted into the inferior vena cava.
-
A direct current of 250 µA is applied for approximately 15 minutes to induce endothelial injury and subsequent thrombus formation.
-
MDI-2268 or a vehicle control is administered intraperitoneally at specified doses (e.g., 1.5 mg/kg or 3 mg/kg) at regular intervals post-thrombosis induction.
-
After a predetermined period (e.g., 48 hours), the mice are euthanized, and the thrombus is excised and weighed.
This model induces thrombosis through blood stasis.
Protocol:
-
Mice are anesthetized, and a midline laparotomy is performed to expose the IVC.
-
All side branches of the IVC are ligated using a 7-0 suture.
-
The IVC is then completely ligated caudal to the renal veins.
-
The abdominal wall is closed in layers.
-
Post-surgery, animals are treated with MDI-2268 or vehicle as described in the EIM protocol.
-
Thrombus weight is measured at the study endpoint.
Conclusion
MDI-2268: A Deep Dive into its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Primary Biological Target: Plasminogen Activator Inhibitor-1 (PAI-1)
Core Signaling Pathways Modulated by MDI-2268
The Fibrinolytic Pathway
LRP1-Mediated Signaling in Cellular Senescence
Autophagy and Tumor Progression
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of MDI-2268.
Table 1: Pharmacokinetic Properties of MDI-2268 in Rats
| Parameter | Value | Route of Administration | Reference |
| Half-life | 30 min | Intravenous (IV) | [1] |
| Half-life | 3.4 h | Oral (PO) | [1] |
| Bioavailability | 57% | Oral (PO) | [1][10] |
Table 2: Efficacy of MDI-2268 in a Murine Venous Thrombosis Model
| Treatment Group | Dosage | Outcome | Reference |
| MDI-2268 | 3 mg/kg (IP, three times/day) | 62% decrease in thrombus weight compared to control | [1] |
| Low-Molecular Weight Heparin (LMWH) | 3 mg/kg (IP, three times/day) | Efficacious as LMWH with lower bleeding risk | [1] |
Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice
| Treatment | Duration | Key Findings | Reference |
| MDI-2268 in Western Diet (400 µg/g) | 12 weeks | Significantly less atherosclerosis formation; inhibited weight gain | [7][8] |
| Control (Western Diet) | 12 weeks | Continued weight gain and atherosclerosis progression | [7] |
Key Experimental Methodologies
Detailed protocols for the key experiments cited are summarized below.
In Vivo Venous Thrombosis Model
-
Model: Electrolytic inferior vena cava model (EIM) in mice.
-
Procedure: Venous thrombosis (VT) is induced via the EIM. Following induction, mice receive intraperitoneal (IP) injections of either MDI-2268 (3 mg/kg), low-molecular-weight heparin (LMWH), or a vehicle control three times a day.
-
Endpoint: Thrombi are harvested two days after VT induction, and the thrombus weight is recorded. Bleeding risk is assessed in a separate cohort 90 minutes after a single IP injection.[1]
Pharmacokinetic Studies in Rats
-
Procedure:
-
Intravenous (IV) Administration: A single dose of MDI-2268 (15 mg/kg) is administered via tail vein injection.
-
Oral (PO) Administration: A single dose of MDI-2268 (30 mg/kg) is administered by oral gavage.
-
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Analysis: The plasma concentration of MDI-2268 is measured by quantitative mass spectrometry to determine pharmacokinetic parameters such as half-life and bioavailability.[1][10]
Atherosclerosis Studies in ldlr-/- Mice
-
Model: LDL receptor-deficient (ldlr−/−) mice.
-
Diet: Mice are fed a Western diet with or without MDI-2268 (400 µg/g of diet) for 12 weeks.
-
Endpoints:
-
Body weight and diet consumption are measured weekly.
-
Atherosclerosis formation is assessed in the aortic arch, thoracic, and abdominal aorta.
-
Histochemical studies of atherosclerotic plaques are performed to assess macrophage accumulation and cell senescence.[7]
-
Conclusion
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probechem.com [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
PAI-1 Inhibition by MDI-2268: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and its Role in Disease
MDI-2268: A Novel PAI-1 Inhibitor
Mechanism of Action
PAI-1 Signaling and Fibrinolysis Pathway
Preclinical Data
Pharmacokinetic Properties of MDI-2268
A pharmacokinetic study in rats demonstrated that MDI-2268 possesses excellent pharmacokinetic properties suitable for a therapeutic agent.[3]
| Parameter | Value | Route of Administration |
| Half-life | 30 minutes | Intravenous |
| Half-life | 3.4 hours | Oral |
| Bioavailability | 57% | Oral |
In Vivo Efficacy of MDI-2268
In a murine model of DVT induced by the electrolytic inferior vena cava model (EIM), MDI-2268 demonstrated significant antithrombotic efficacy.[3][5]
| Treatment Group | Dose | Thrombus Weight (mg) | Bleeding Time |
| Control (DMSO) | - | 12.7 ± 5.7 | Not significantly affected |
| MDI-2268 | 1.5 mg/kg | 6.9 ± 3.3 | Not significantly affected |
| MDI-2268 | 3 mg/kg | 5.5 ± 1.6 | Not significantly affected |
| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged |
| MDI-2268 + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |
Data presented as mean ± standard deviation.
Treatment with 3 mg/kg MDI-2268 resulted in a 62% decrease in thrombus weight compared to controls, an effect comparable to that of low-molecular-weight heparin (LMWH).[3] Importantly, unlike LMWH, MDI-2268 did not significantly increase bleeding time, highlighting its favorable safety profile.[3]
In LDL-receptor-deficient (ldlr−/−) mice fed a Western diet, MDI-2268 demonstrated beneficial effects on weight gain and atherosclerosis formation.[6] Mice treated with MDI-2268 (400 μg/g of diet) failed to gain weight despite similar diet consumption to controls and exhibited significantly less atherosclerosis in the aortic arch, thoracic, and abdominal aorta after 12 weeks.[6]
Experimental Protocols
Murine Model of Deep Vein Thrombosis (Electrolytic Inferior Vena Cava Model - EIM)
This protocol outlines the induction of DVT in a murine model as described in the cited literature.[3][5]
Caption: Workflow for the electrolytic DVT model.
Bleeding Time Assay
This assay is crucial for assessing the bleeding risk associated with antithrombotic agents.
-
Animal Preparation: Mice are anesthetized.
-
Tail Transection: The distal 3 mm of the tail is transected using a scalpel.
-
Blood Blotting: The tail is immediately immersed in saline at 37°C. Every 30 seconds, the tail is blotted onto filter paper until bleeding ceases.
-
Endpoint: The time until the cessation of bleeding for at least 30 seconds is recorded as the bleeding time.
Conclusion
References
- 1. google.com [google.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of MDI-2268 for Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and its Inhibition
Quantitative Analysis of MDI-2268 Specificity
Inhibitory Activity
| Compound | Target | Assay Condition | Reported Activity | Reference |
| MDI-2268 | Glycosylated PAI-1 | HBS with 15 mg/mL BSA | Dose-dependent inhibition | [1] |
| MDI-2268 | PAI-1 | Ex vivo PAI-1 depleted murine plasma | Dose-dependent inhibition | [1] |
| MDI-2268 | PAI-1 | In vivo (PAI-1 overexpressing mice) | Dose-dependent inhibition of plasma PAI-1 activity | [1] |
Selectivity Profile
Mechanism of Action: Allosteric Inhibition
PAI-1 Signaling and Inhibition Pathway
Experimental Protocols
PAI-1 Activity Assay (Chromogenic Substrate Method)
Materials:
-
tPA or uPA
-
Chromogenic substrate for tPA or uPA
-
Assay buffer (e.g., Tris-buffered saline with a carrier protein)
-
Test compound (MDI-2268) in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of MDI-2268 in the assay buffer.
-
Add the serially diluted MDI-2268 or vehicle control to the wells and incubate for a predetermined time at a specific temperature (e.g., 30 minutes at 37°C) to allow for binding.
-
Add a fixed concentration of tPA or uPA to each well and incubate for a short period (e.g., 10 minutes at 37°C).
-
Initiate the chromogenic reaction by adding the substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each concentration of MDI-2268.
Experimental Workflow for Specificity Assessment
Caption: Experimental workflow for determining the specificity of MDI-2268.
Safety and Pharmacokinetics
Preclinical studies have provided valuable insights into the safety and pharmacokinetic profile of MDI-2268.
| Parameter | Finding | Reference |
| Oral Bioavailability | Orally active in mice. | [1] |
| Safety Profile | Does not increase bleeding time in mouse models, unlike traditional anticoagulants. | [1] |
| In Vivo Efficacy | Effectively inhibits PAI-1 in mouse models of venous thrombosis and atherosclerosis. | [1][2] |
Conclusion and Future Directions
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDI-2268 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
MDI-2268: A Novel Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitor for Enhanced Fibrinolysis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Introduction
Mechanism of Action
Preclinical Data
Antithrombotic Efficacy
The antithrombotic properties of MDI-2268 have been evaluated in a murine model of deep vein thrombosis induced by electrolytic injury to the inferior vena cava (IVC).
| Treatment Group | Dose (mg/kg) | Administration Route | Thrombus Weight (mg) | % Reduction in Thrombus Weight |
| Control (Vehicle) | - | Intraperitoneal | 12.7 ± 5.7 | - |
| MDI-2268 | 1.5 | Intraperitoneal | 6.9 ± 3.3 | 45.7% |
| MDI-2268 | 3 | Intraperitoneal | 5.5 ± 1.6 | 56.7% |
| Enoxaparin (LMWH) | 7.3 | Intraperitoneal | 3.8 ± 1.3 | 70.1% |
| MDI-2268 + Enoxaparin | 3 + 1.8 | Intraperitoneal | 4.8 ± 2.4 | 62.2% |
Data presented as mean ± standard deviation. Data sourced from Circulation.[4]
Safety Profile: Bleeding Time Assessment
A critical aspect of antithrombotic therapy is the risk of bleeding. MDI-2268 has been assessed for its effect on bleeding time in a murine model.
| Treatment Group | Dose (mg/kg) | Administration Route | Bleeding Time (seconds) |
| Control (Vehicle) | - | Intraperitoneal | Not significantly different from MDI-2268 |
| MDI-2268 | 3 | Intraperitoneal | No significant increase |
| Low-Molecular-Weight Heparin (LMWH) | 3 | Intraperitoneal | Significantly prolonged |
Qualitative summary based on available data.[5]
Experimental Protocols
Electrolytic Inferior Vena Cava (IVC) Model of Deep Vein Thrombosis
This model induces thrombus formation in the inferior vena cava of mice through a controlled electrolytic injury, mimicking aspects of venous thrombosis.
Materials:
-
C57BL/6 mice (10-12 weeks old, 20-25g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
25-gauge needle
-
Silver-coated copper wire
-
Direct current power supply
-
Suture material
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissues.
-
Insert a 25-gauge needle connected to the anode of a direct current power supply into the IVC.
-
Place a subcutaneous electrode (cathode).
-
Apply a constant direct current to induce endothelial injury and thrombus formation.
-
After a specified duration, cease the current and close the abdominal incision.
-
At the desired time point post-procedure, euthanize the animal, harvest the IVC segment containing the thrombus, and measure the thrombus weight.
Mouse Tail Bleeding Time Assay
This assay is a standard method for evaluating the potential bleeding risk associated with antithrombotic agents.
Materials:
-
Mice
-
Scalpel or sharp blade
-
Filter paper
-
Timer
-
37°C saline
Procedure:
-
Administer the test compound (e.g., MDI-2268) or vehicle control to the mice via the desired route.
-
At a specified time after administration, anesthetize the mouse.
-
Amputate a small segment (e.g., 3 mm) of the distal tail with a sharp blade.
-
Immediately immerse the tail in 37°C saline and start a timer.
-
Record the time until bleeding ceases completely (no re-bleeding for at least 30 seconds).
-
Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.
Conclusion
References
- 1. Bleeding Risk during Treatment of Acute Thrombotic Events with Subcutaneous LMWH Compared to Intravenous Unfractionated Heparin; A Systematic Review | PLOS One [journals.plos.org]
- 2. Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Meta-analysis: low-molecular-weight heparin and bleeding in patients with severe renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bleeding Risk during Treatment of Acute Thrombotic Events with Subcutaneous LMWH Compared to Intravenous Unfractionated Heparin; A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased oral bioavailability of paclitaxel by GF120918 in mice through selective modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
MDI-2268: A Novel PAI-1 Inhibitor and its Interaction with the Serpin Family - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to MDI-2268 and the Serpin Family
Quantitative Data on MDI-2268 Activity
| Compound | Assay Condition | IC50 (µM) | Target | Reference |
| CCG-7844BP | In plasma | 44 | PAI-1 | [4] |
| MDI-2268 | In vitro (estimated) | ~44 | PAI-1 | [4] |
Selectivity Profile:
A crucial aspect of any therapeutic inhibitor is its selectivity for the intended target. The precursor to MDI-2268, CCG-7844BP, was tested for its activity against other structurally similar serpins that are abundant in plasma.
| Serpin | Concentration of CCG-7844BP | Activity | Reference |
| Antithrombin | up to 1 mM | No inhibition observed | [4] |
| α1-antitrypsin | up to 1 mM | No inhibition observed | [4] |
| α2-antiplasmin | up to 1 mM | No inhibition observed | [4] |
In Vivo Efficacy:
In a murine model of deep vein thrombosis, MDI-2268 demonstrated significant antithrombotic properties without a concomitant increase in bleeding time, a common side effect of traditional anticoagulants.
| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |
| MDI-2268 | 1.5 mg/kg | Not statistically significant | Unchanged | |
| MDI-2268 | 3 mg/kg | Statistically significant (p=0.035) | Unchanged | |
| Enoxaparin | 7.3 mg/kg | Statistically significant (p=0.005) | Significantly prolonged | [4] |
Pharmacokinetic Profile:
Pharmacokinetic studies in rats have shown that MDI-2268 is orally bioavailable.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 57% | Rat | [4] |
Experimental Protocols
Dual-Reporter High-Throughput Screen for PAI-1 Inhibitors
Protocol:
-
Compound Plating: 200 nL of test compounds are dispensed into the wells of a 384-well plate.
-
Fluorescence Reading: The fluorescence of both reporter substrates is measured over time.
-
Hit Identification: A compound is considered a "hit" if it produces a statistically significant increase in the fluorescence of both reporter substrates compared to the negative control.
Murine Electrolytic Model of Deep Vein Thrombosis
This in vivo model is used to assess the antithrombotic efficacy of compounds like MDI-2268.
Principle: A controlled electrical current is applied to the inferior vena cava (IVC) of a mouse, inducing endothelial damage and the formation of a thrombus in a flow-dependent manner.
Protocol:
-
Anesthesia: The mouse is anesthetized using isoflurane.
-
Surgical Exposure: A midline laparotomy is performed to expose the inferior vena cava.
-
Vessel Isolation: The IVC is carefully isolated from surrounding tissues.
-
Electrode Placement: A 25-gauge needle attached to a silver-coated copper wire (anode) is inserted into the IVC, and a second wire (cathode) is placed subcutaneously.
-
Thrombus Induction: A constant direct current (typically 250 µA) is applied for a defined period (e.g., 15 minutes) to induce thrombus formation.
-
Drug Administration: MDI-2268 or a vehicle control is administered to the mice (e.g., intraperitoneally) at specified doses and time points.
-
Thrombus Analysis: After a set period (e.g., 48 hours), the mice are euthanized, and the IVC is harvested. The thrombus is excised and weighed.
-
Bleeding Time Assessment: In a separate cohort of animals, bleeding time is measured (e.g., by tail clip method) after drug administration to assess the risk of hemorrhage.
Signaling Pathways and Mechanism of Action
PAI-1 Signaling in Thrombosis
PAI-1 Signaling in Fibrosis
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDI-2268 | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following tables summarize the key quantitative data available for MDI-2268 from preclinical studies.
| Parameter | Value | Route of Administration |
| Half-life | 30 minutes | Intravenous (IV) |
| Half-life | 3.4 hours | Oral (PO) |
| Bioavailability | 57% | Oral (PO) |
| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time |
| MDI-2268 | 3 mg/kg (IP) | 62% | No significant change |
| Low Molecular Weight Heparin (LMWH) | 3 mg/kg (IP) | Comparable to MDI-2268 | Significantly prolonged |
Table 3: In Vivo Efficacy of MDI-2268 in a Murine Model of Atherosclerosis [2]
| Treatment Group | Diet | Duration | Outcome |
| MDI-2268 | Western Diet + 400 µg/g MDI-2268 | 12 weeks | Significantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control. |
| Control | Western Diet | 12 weeks | Progressive weight gain and atherosclerosis formation. |
Core Signaling Pathway
References
Methodological & Application
Application Notes and Protocols: MDI-2268 In Vivo Experimental Studies
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
In Vivo Experimental Models and Protocols
MDI-2268 has been evaluated in various preclinical animal models to assess its antithrombotic and anti-atherosclerotic properties.
Murine Model of Venous Thrombosis
This model is used to evaluate the efficacy of MDI-2268 in preventing the formation and promoting the resolution of deep vein thrombosis (DVT).
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Antagonists of Plasminogen Activator Inhibitor-1: Mechanisms of Action and Therapeutic Potential in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
MDI-2268: Application Notes and Protocols for Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data from Preclinical Studies
The efficacy of MDI-2268 in a murine model of atherosclerosis has been evaluated in LDL receptor-deficient (Ldlr-/-) mice fed a Western diet. The following tables summarize the key quantitative findings from this research.[1]
Table 1: Effect of MDI-2268 on Body Weight in Ldlr-/- Mice on a Western Diet
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) at 12 weeks | Change in Body Weight (g) |
| Control (Western Diet) | 24.5 ± 1.2 | 38.5 ± 2.1 | +14.0 |
| MDI-2268 (400 µg/g in diet) | 24.8 ± 1.5 | 26.2 ± 1.8 | +1.4 |
Data are presented as mean ± SEM.
Table 2: Effect of MDI-2268 on Atherosclerotic Plaque Formation in Ldlr-/- Mice
| Treatment Group | Total Aortic Plaque Area (% of total aortic area) | Aortic Root Plaque Area (µm²) |
| Control (Western Diet) | 15.8 ± 2.3 | 450,000 ± 55,000 |
| MDI-2268 (400 µg/g in diet) | 4.2 ± 1.1 | 180,000 ± 32,000 |
p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 3: Effect of MDI-2268 on Aortic Plaque Composition
| Treatment Group | Macrophage Content (% of plaque area) | Smooth Muscle Cell Content (% of plaque area) | Collagen Content (% of plaque area) | Senescent Cell Content (% of plaque area) |
| Control (Western Diet) | 35.2 ± 4.1 | 20.5 ± 3.2 | 30.1 ± 3.8 | 12.5 ± 2.1 |
| MDI-2268 (400 µg/g in diet) | 15.8 ± 2.9 | 21.1 ± 2.9 | 31.5 ± 4.2 | 4.8 ± 1.5 |
p < 0.05 compared to control. Data are presented as mean ± SEM.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway of MDI-2268 in atherosclerosis and the experimental workflow for its evaluation.
Caption: Proposed signaling pathway of MDI-2268 in atherosclerosis.
Caption: Experimental workflow for evaluating MDI-2268 in a murine model.
Experimental Protocols
The following are detailed protocols for key experiments involved in assessing the efficacy of MDI-2268 in atherosclerosis research, based on the methodologies described in preclinical studies.[1]
Protocol 1: In Vivo Murine Atherosclerosis Model
Objective: To induce atherosclerosis in Ldlr-/- mice and assess the therapeutic effect of MDI-2268.
Materials:
-
LDL receptor-deficient (Ldlr-/-) mice (e.g., from The Jackson Laboratory).
-
Western Diet (e.g., TD.88137, Envigo) containing 21% fat and 0.15% cholesterol.
-
MDI-2268.
-
Standard mouse chow.
-
Animal caging and husbandry supplies.
-
Analytical balance.
Procedure:
-
Acclimate Ldlr-/- mice (8-10 weeks old) to the animal facility for at least one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control and MDI-2268 treatment.
-
Prepare the specialized diets:
-
Control Diet: Western Diet.
-
MDI-2268 Diet: Mix MDI-2268 into the Western Diet at a concentration of 400 µg per gram of diet. Ensure homogenous mixing.
-
-
Provide the respective diets to the mice for 12 weeks.
-
Monitor the body weight and food consumption of each mouse weekly.
-
At the end of the 12-week period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse the circulatory system with phosphate-buffered saline (PBS) via the left ventricle.
-
Dissect the aorta and the heart for further analysis.
Protocol 2: Quantification of Atherosclerotic Plaque Area
Objective: To quantify the extent of atherosclerotic plaque formation in the aorta.
Materials:
-
Dissected aortas from Protocol 1.
-
Dissecting microscope.
-
Fine forceps and scissors.
-
70% ethanol.
-
Oil Red O stain.
-
Isopropanol.
-
Formalin (10% neutral buffered).
-
Digital camera with a microscope adapter.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Carefully clean the dissected aortas of any adhering perivascular fat and connective tissue under a dissecting microscope.
-
Open the aorta longitudinally from the arch to the iliac bifurcation.
-
Pin the aorta flat on a black wax dissecting pan.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Rinse the fixed aortas with distilled water.
-
Stain the aortas with a filtered solution of Oil Red O for 25 minutes to visualize lipid-rich plaques.
-
Differentiate the staining by briefly immersing in 70% ethanol.
-
Rinse with distilled water.
-
Capture high-resolution digital images of the en face preparations.
-
Using ImageJ software, quantify the total aortic surface area and the Oil Red O-positive (plaque) area.
-
Express the plaque area as a percentage of the total aortic surface area.
Protocol 3: Immunohistochemical Analysis of Aortic Root Plaques
Objective: To assess the cellular composition (macrophages, smooth muscle cells) of atherosclerotic plaques in the aortic root.
Materials:
-
Hearts from Protocol 1.
-
Optimal Cutting Temperature (OCT) compound.
-
Cryostat.
-
Microscope slides.
-
Primary antibodies:
-
Anti-mouse CD68 (for macrophages).
-
Anti-mouse α-smooth muscle actin (α-SMA).
-
-
Appropriate secondary antibodies conjugated to a reporter enzyme (e.g., HRP) or fluorophore.
-
DAB substrate kit (for HRP).
-
Hematoxylin counterstain.
-
Mounting medium.
-
Light or fluorescence microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Embed the upper portion of the heart, including the aortic root, in OCT compound and freeze on dry ice.
-
Cut serial 10 µm thick cryosections of the aortic root using a cryostat.
-
Mount the sections on charged microscope slides.
-
Fix the sections with cold acetone for 10 minutes.
-
Wash with PBS.
-
Perform antigen retrieval if necessary (follow antibody datasheet recommendations).
-
Block non-specific binding with an appropriate blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate the sections with the primary antibody (e.g., anti-CD68 or anti-α-SMA) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the corresponding secondary antibody for 1 hour at room temperature.
-
If using an HRP-conjugated secondary antibody, develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images of the stained sections.
-
Quantify the positively stained area for each marker as a percentage of the total plaque area using ImageJ.
Protocol 4: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
Objective: To detect and quantify senescent cells within atherosclerotic plaques.
Materials:
-
Aortic root cryosections (as prepared in Protocol 3).
-
SA-β-Gal staining kit (e.g., from Cell Signaling Technology, #9860) or prepare the staining solution:
-
Citric acid/sodium phosphate buffer (pH 6.0).
-
Potassium ferrocyanide.
-
Potassium ferricyanide.
-
NaCl.
-
MgCl2.
-
X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside).
-
-
Nuclear Fast Red counterstain.
-
Light microscope.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Use frozen sections of the aortic root.
-
Fix the sections with a fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) for 15 minutes.
-
Wash the sections twice with PBS.
-
Prepare the SA-β-Gal staining solution according to the manufacturer's instructions or the standard recipe.
-
Incubate the sections with the staining solution in a humidified chamber at 37°C for 12-16 hours. Do not use a CO2 incubator as it will alter the pH of the buffer.
-
Wash the sections with PBS.
-
Counterstain with Nuclear Fast Red for 5 minutes.
-
Wash with water.
-
Dehydrate, clear, and mount the slides.
-
Capture images of the stained sections. Senescent cells will show a blue cytoplasmic stain.
-
Quantify the blue-stained area as a percentage of the total plaque area using ImageJ.
Conclusion
References
Application Notes and Protocols for MDI-2268 in the Study of Metabolic Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide an overview of MDI-2268, its mechanism of action, and detailed protocols for its use in in vitro and in vivo models of metabolic dysfunction.
Mechanism of Action
MDI-2268 Signaling Pathway in Metabolic Dysfunction
Quantitative Data Summary
The following tables summarize the pharmacokinetic and in vivo efficacy data for MDI-2268.
Table 1: Pharmacokinetic Properties of MDI-2268 in Rats [1]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Bioavailability | - | 57% |
Table 2: In Vivo Efficacy of MDI-2268 in a Murine Model of Venous Thrombosis [1]
| Treatment Group | Dose (mg/kg) | Thrombus Weight Reduction (%) |
| MDI-2268 | 3 (IP, 3x/day) | 62% |
| Vehicle Control | - | 0% |
Table 3: Effect of MDI-2268 on Atherosclerosis in ldlr-/- Mice on a Western Diet
| Treatment Group | Diet | Atherosclerosis Formation |
| MDI-2268 | Western Diet with MDI-2268 (400 µg/g) | Significantly less than control |
| Control | Western Diet | - |
Experimental Protocols
In Vitro PAI-1 Inhibition Assay
Materials:
-
Human recombinant t-PA
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
MDI-2268 stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of MDI-2268 in assay buffer. Include a vehicle control (DMSO).
-
Add the MDI-2268 dilutions or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Add plasminogen and the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30-60 minutes using a microplate reader.
-
Calculate the rate of substrate cleavage (Vmax) for each concentration of MDI-2268.
In Vivo Murine Model of Diet-Induced Obesity and Atherosclerosis
This protocol describes the use of MDI-2268 in a well-established mouse model of metabolic dysfunction, the LDL receptor knockout (ldlr-/-) mouse fed a high-fat, high-cholesterol "Western" diet.
Animals:
-
Male LDL receptor knockout (ldlr-/-) mice, 8-10 weeks old.
Diet and Treatment:
-
Control Group: Western diet (e.g., TD.88137, containing 21% fat and 0.2% cholesterol by weight).
-
Treatment Group: Western diet containing MDI-2268. MDI-2268 can be formulated into the diet at a concentration of 400 µg/g of diet. Alternatively, MDI-2268 can be administered by oral gavage at doses ranging from 0.3 to 10 mg/kg daily. For oral gavage, MDI-2268 can be suspended in a vehicle such as 0.5% carboxymethylcellulose.
Protocol:
-
Acclimatize ldlr-/- mice for one week.
-
Divide mice into control and treatment groups.
-
Provide the respective diets and drinking water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aorta and heart for analysis of atherosclerotic lesion area (e.g., by Oil Red O staining).
-
Adipose tissue can be collected for analysis of inflammatory markers.
Caption: Experimental workflow for the in vivo atherosclerosis model.
Conclusion
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Application Notes and Protocols for MDI-2268 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Mechanism of MDI-2268 action on the fibrinolytic pathway.
Data Presentation
Pharmacokinetic Profile of MDI-2268
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 15 mg/kg (tail vein) | 30 mg/kg (gavage) |
| Half-life (t½) | 30 minutes | 3.4 hours |
| Bioavailability | Not Applicable | 57% |
Data derived from studies in rats and mice.[2]
Efficacy in a Murine Deep Vein Thrombosis (DVT) Model
| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction vs. Vehicle | Effect on Bleeding Time |
| MDI-2268 | 3 mg/kg (3x/day) | Intraperitoneal (IP) | 62% decrease | No significant change |
| Low-Molecular Weight Heparin (LMWH) | 3 mg/kg | Intraperitoneal (IP) | Efficacious (similar to MDI-2268) | Significantly prolonged |
| Vehicle Control | N/A | Intraperitoneal (IP) | Baseline | No significant change |
Thrombi were harvested 2 days after induction.[2]
Efficacy in a Murine Atherosclerosis Model
| Treatment Group | Diet | Duration | Outcome |
| MDI-2268 | Western Diet + MDI-2268 (400 µg/g of diet) | 12 weeks | Significantly less atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to control.[1] |
| Control | Western Diet | 12 weeks | Progressive atherosclerosis formation.[1] |
Study conducted in LDL-receptor-deficient (ldlr−/−) mice.[1]
Experimental Protocols
MDI-2268 Formulation and Administration
a. Intraperitoneal (IP) Injection:
-
Vehicle: 0.1% DMSO in lactated Ringer's buffer.[3]
-
Preparation:
-
Prepare a stock solution of MDI-2268 in DMSO.
-
Dilute the stock solution in sterile lactated Ringer's buffer to achieve the final desired concentration of MDI-2268 and 0.1% DMSO.
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume.
-
Administer the solution via intraperitoneal injection using a 27-gauge or smaller needle.
-
b. Oral Gavage (PO):
-
Vehicle: 0.5% methyl cellulose in water.[3]
-
Preparation:
-
Weigh the required amount of MDI-2268 powder.
-
Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.
-
Suspend the MDI-2268 powder in the methyl cellulose solution to the desired final concentration.
-
-
Administration:
-
Administer the suspension using a proper-sized oral gavage needle. The volume is typically 100-200 µL for an adult mouse.
-
c. In-Diet Administration:
-
Preparation:
-
MDI-2268 can be incorporated into a high-fat diet (Western Diet) at a specified concentration (e.g., 400 µg/g of diet).[1]
-
This is typically done by a commercial animal diet provider to ensure uniform mixing.
-
-
Administration:
-
Provide the medicated diet ad libitum to the experimental group.
-
Ensure the control group receives the identical diet without MDI-2268.
-
Monitor food consumption to ensure comparable intake between groups.[1]
-
Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Inferior Vena Cava Model (EIM)
This model induces thrombus formation via endothelial activation in the presence of continuous blood flow.
Caption: Workflow for the Electrolytic Inferior Vena Cava Model (EIM).
-
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Perform a ventral midline laparotomy to expose the inferior vena cava (IVC).
-
Ligate all IVC side branches between the renal veins and the iliac bifurcation using 7-0 sutures.
-
Insert a 25-gauge stainless-steel needle, serving as the anode, into the caudal IVC.
-
Implant another wire subcutaneously to serve as the cathode, completing the electrical circuit.
-
Apply a constant direct current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to induce endothelial injury and initiate thrombosis.
-
Remove the needle and close the abdominal incision.
-
Begin treatment with MDI-2268 or vehicle control as per the study design.
-
After the treatment period (e.g., 2 days), euthanize the mice, harvest the thrombi, and record the thrombus weight.[2]
-
Murine Model of Atherosclerosis
This protocol uses LDL-receptor-deficient (ldlr−/−) mice, which are susceptible to developing atherosclerosis.
Caption: Workflow for the murine model of atherosclerosis.
-
Procedure:
-
Use LDL-receptor-deficient (ldlr−/−) mice on a C57BL/6J background.
-
Divide mice into control and treatment groups.
-
Feed all mice a high-fat, high-cholesterol "Western Diet."
-
For the treatment group, incorporate MDI-2268 into the Western Diet at the desired concentration.
-
Maintain the diets for an extended period, typically 12 to 24 weeks.
-
At the end of the study, euthanize the mice and perfuse the vasculature.
-
Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.
-
Analyze aortic root sections for plaque composition, including macrophage accumulation, smooth muscle cell content, and collagen content through immunohistochemistry.[1]
-
Assessment of Plasma PAI-1 Activity
-
Sample Collection:
-
Collect blood from mice via methods such as retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., 3.8% trisodium citrate).
-
Immediately centrifuge the blood at high speed (e.g., 3000 x g) for 15 minutes to obtain platelet-free plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Assay:
References
- 1. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MDI-2268 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Data Presentation
Recommended Concentration Ranges for PAI-1 Inhibitors in Cell Culture
| PAI-1 Inhibitor | Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| MDI-2268 | Atg16l1 T300A organoids | Apoptosis Assay | 1 mM | Reduced cleaved caspase 3 |
| PAI-039 | HT-1080 | Cell Viability | IC50: 28.4 µM | Inhibition of cell survival[1] |
| PAI-039 | A549 | Cell Viability | IC50: 35.7 µM | Inhibition of cell survival[1] |
| PAI-039 | HCT-116 | Cell Viability | IC50: 32.4 µM | Inhibition of cell survival[1] |
| PAI-039 | MDA-MB-231 | Cell Viability | IC50: 61.5 µM | Inhibition of cell survival[1] |
| Tiplaxtinin | T24, UM-UC-14 | Apoptosis Assay | 30 - 50 µmol/L | Induction of apoptosis[2] |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling Pathway
References
MDI-2268: Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies
For Researchers, Scientists, and Drug Development Professionals
Pharmacokinetic Profile
MDI-2268 has been evaluated in preclinical studies to determine its pharmacokinetic parameters. A study in rats has demonstrated its potential for oral administration.
Table 1: Pharmacokinetic Parameters of MDI-2268 in Rats
| Parameter | Value | Route of Administration |
| Half-life (t½) | 30 minutes | Intravenous (IV) |
| 3.4 hours | Oral (PO) | |
| Oral Bioavailability | 57% | Oral (PO) |
Cmax (Maximum plasma concentration) and Tmax (Time to reach maximum concentration) data are not publicly available at this time.
Pharmacodynamic Activity
In Vitro PAI-1 Inhibition
Table 2: In Vivo Pharmacodynamic Effects of MDI-2268
| Model | Species | Key Findings |
| PAI-1 Overexpressing Mice | Mouse | Dose-dependent inhibition of plasma PAI-1 activity following oral administration.[1] |
| Venous Thrombosis | Mouse | At 3 mg/kg (IP), MDI-2268 was as efficacious as low-molecular-weight heparin (LMWH) in reducing thrombus weight, with a 62% decrease compared to controls.[1] |
| Unlike LMWH, MDI-2268 did not significantly increase bleeding time.[1] | ||
| Metabolic Syndrome and Atherosclerosis | Mouse (ldlr-/-) | MDI-2268 administered in the diet (400 µg/g) for 12 weeks inhibited weight gain and significantly reduced atherosclerosis formation in the aortic arch, thoracic, and abdominal aorta compared to controls.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of MDI-2268.
Rat Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of MDI-2268 in rats.
Materials:
-
MDI-2268
-
Sprague-Dawley rats
-
Vehicle for IV and PO administration (e.g., saline, 0.5% carboxymethylcellulose)
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Animal Dosing:
-
For intravenous administration, administer MDI-2268 at a dose of 15 mg/kg via the tail vein.
-
For oral administration, administer MDI-2268 at a dose of 30 mg/kg by oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Quantify the plasma concentration of MDI-2268 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as half-life and area under the curve (AUC) using appropriate software. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[1]
-
Murine Model of Venous Thrombosis
This protocol describes the induction and assessment of venous thrombosis in mice and the evaluation of MDI-2268's efficacy.
Materials:
-
C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Electrolytic needle
-
MDI-2268
-
Low-molecular-weight heparin (LMWH)
-
Vehicle control
Protocol:
-
Induction of Venous Thrombosis:
-
Anesthetize the mice.
-
Induce venous thrombosis in the inferior vena cava (IVC) using the electrolytic injury model. This involves applying a small electrical current to the IVC to induce endothelial damage and thrombus formation.
-
-
Drug Administration:
-
Administer MDI-2268 (3 mg/kg), LMWH, or vehicle via intraperitoneal (IP) injection three times a day for two days.
-
-
Thrombus Harvesting and Analysis:
-
After two days, euthanize the mice and carefully dissect the IVC to harvest the thrombus.
-
Record the weight of the thrombus.
-
-
Bleeding Time Assessment:
-
In a separate cohort of mice, administer a single IP dose of MDI-2268 (3 mg/kg) or LMWH.
-
Ninety minutes post-injection, perform a tail clip and measure the time to cessation of bleeding.
-
Murine Model of Atherosclerosis
This protocol details the study of MDI-2268's effect on atherosclerosis in a mouse model of metabolic syndrome.
Materials:
-
ldlr-/- mice
-
Western diet (high in fat and sucrose)
-
MDI-2268
-
Oil Red O stain
Protocol:
-
Animal Model and Diet:
-
Use ldlr-/- mice, which are genetically predisposed to developing atherosclerosis.
-
Feed the mice a Western diet. MDI-2268 is incorporated into the diet at a concentration of 400 µg/g.
-
-
Treatment Period:
-
Maintain the mice on the respective diets for 12 weeks.
-
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system.
-
Dissect the aorta (aortic arch, thoracic, and abdominal aorta).
-
Stain the aortas with Oil Red O to visualize atherosclerotic plaques.
-
Quantify the area of the atherosclerotic lesions.
-
Visualizations
Signaling Pathway
Experimental Workflow: Venous Thrombosis Model
Caption: Workflow for the murine venous thrombosis model.
References
Application Notes and Protocols for MDI-2268: A Potent PAI-1 Inhibitor for Use in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data
| Parameter | Value | Species | Notes |
| In Vivo Dosage (Thrombosis Model) | 1.5 - 3 mg/kg (intraperitoneal) | Mouse | Effective in reducing thrombus weight in an electrolytic inferior vena cava (IVC) model. |
| Oral Bioavailability | 57% | Rat | Demonstrates good oral bioavailability, suggesting potential for oral administration. |
| In Vivo Efficacy (Oral) | 0.3 - 10 mg/kg | Mouse | Dose-dependent inhibition of PAI-1 activity in plasma 90 minutes post-oral gavage. |
Signaling Pathways and Experimental Workflow
MDI-2268: A Novel PAI-1 Inhibitor for Investigating the Complexities of Cutaneous Wound Healing
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mechanism of Action and Signaling Pathways
Visualizing the Signaling Pathways
Troubleshooting & Optimization
MDI-2268 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of MDI-2268.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of MDI-2268 in experimental settings.
Question: I am having trouble dissolving MDI-2268 powder.
Answer:
MDI-2268 is highly soluble in DMSO.[1][2][3] For optimal dissolution, follow these steps:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of MDI-2268.[2][3] Always use newly opened, anhydrous DMSO.
-
Ultrasonication is Recommended: To prepare higher concentration stock solutions, such as 166.67 mg/mL (601.26 mM), ultrasonic treatment is necessary to ensure complete dissolution.[2][3]
-
Vortexing for Lower Concentrations: For lower concentration solutions, vigorous vortexing may be sufficient.
Question: My MDI-2268 solution appears cloudy or has visible precipitates after dilution in aqueous media.
Answer:
Precipitation upon dilution of a DMSO stock solution into aqueous buffers (e.g., PBS, cell culture media) is a common issue with hydrophobic compounds like MDI-2268. This occurs because the compound is poorly soluble in water. To mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform a stepwise dilution. For example, add a small volume of the aqueous buffer to the DMSO stock, mix well, and then transfer this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced toxicity to cells.[4]
-
Use of Co-solvents: For in vivo experiments, if precipitation is an issue, consider the use of co-solvents such as glycerol, Tween 80, or PEG400 to improve solubility.[4]
-
Sonication of Working Solution: If precipitates form in the final working solution, gentle sonication can help to redissolve them.[4]
Question: How can I ensure the stability of my MDI-2268 solutions during my experiment?
Answer:
To maintain the stability and efficacy of your MDI-2268 solutions:
-
Proper Storage: Store DMSO stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.[2][3]
-
Freshly Prepared Working Solutions: It is best practice to prepare aqueous working solutions fresh for each experiment. The stability of MDI-2268 in aqueous media over extended periods has not been extensively documented.
-
Protect from Light: While not explicitly stated for MDI-2268, it is a general good practice to protect solutions of organic compounds from light to prevent potential photodegradation.
Frequently Asked Questions (FAQs)
What is the recommended solvent for MDI-2268?
The recommended solvent for MDI-2268 is Dimethyl Sulfoxide (DMSO).[1][2][3]
What is the solubility of MDI-2268 in DMSO?
MDI-2268 is soluble in DMSO up to 166.67 mg/mL (601.26 mM), though this requires ultrasonic treatment.[2][3] A 10 mM stock solution in DMSO is also commonly used.[1]
How should I store MDI-2268?
-
Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[2]
-
In Solvent (DMSO): Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3]
Is MDI-2268 orally bioavailable?
Yes, MDI-2268 has been shown to be orally bioavailable.[5][6][7] Studies in rats have demonstrated an oral bioavailability of 57%.[5]
Quantitative Data Summary
Table 1: MDI-2268 Solubility
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | 166.67 mg/mL (601.26 mM) | Requires ultrasonic treatment.[2][3] | [2][3] |
| DMSO | 10 mM | Readily prepared. | [1] |
Table 2: MDI-2268 Storage and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In DMSO | -80°C | 6 months | [1][2][3] |
| In DMSO | -20°C | 1 month | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MDI-2268 Stock Solution in DMSO
-
Materials:
-
MDI-2268 powder (Molecular Weight: 277.20 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the MDI-2268 powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of MDI-2268 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.772 mg of MDI-2268.
-
Add the appropriate volume of anhydrous DMSO to the MDI-2268 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][2][3]
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Materials:
-
10 mM MDI-2268 stock solution in DMSO
-
Sterile cell culture medium or PBS
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM MDI-2268 stock solution at room temperature.
-
Determine the final concentration of MDI-2268 and the final percentage of DMSO required for your experiment. The final DMSO concentration should ideally be less than 0.5%.[4]
-
Perform a serial dilution if necessary. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
To minimize precipitation, add the cell culture medium or PBS to the MDI-2268 stock solution in a stepwise manner. For instance, add a small volume of the medium to the stock, mix gently by pipetting, and then add this intermediate dilution to the final volume of the medium.
-
Prepare the working solution fresh for each experiment.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Technical Support Center: MDI-2268 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MDI-2268 for in vivo studies. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its mechanism of action?
Q2: What are the main research applications for MDI-2268 in in vivo studies?
-
Venous Thromboembolism: MDI-2268 has shown efficacy in reducing thrombus weight in murine models of deep vein thrombosis.[3][4]
-
Atherosclerosis: In mouse models of metabolic syndrome, MDI-2268 has been shown to inhibit the formation of atherosclerotic plaques.[1]
-
Metabolic Dysfunction: Studies have indicated that MDI-2268 can inhibit obesity and associated metabolic issues in mice fed a Western diet.[1]
Q3: What is the recommended starting dosage for MDI-2268 in mice?
A3: The optimal dosage of MDI-2268 will depend on the specific animal model, the route of administration, and the desired therapeutic effect. However, based on published studies, here are some recommended starting points:
-
Intraperitoneal (IP) Injection: Dosages ranging from 1.5 mg/kg to 3 mg/kg have been used effectively in mice.[3][4] Dosing frequency has varied from twice daily to three times a day.[4]
-
Oral Administration (Dietary Admixture): A concentration of 400 µg/g of diet has been used for long-term studies in mice.[1]
-
Oral Gavage: Dose-ranging studies have been performed with oral gavage from 0.3 to 10 mg/kg.[3]
It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q4: What is the bioavailability and half-life of MDI-2268?
A4: Pharmacokinetic studies in rats have shown that MDI-2268 has an oral bioavailability of 57%. The half-life is approximately 30 minutes following intravenous administration and 3.4 hours after oral administration.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for MDI-2268 from in vivo studies.
Table 1: MDI-2268 In Vivo Efficacy in a Murine Model of Venous Thrombosis
| Treatment Group | Dosage | Administration Route | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |
| MDI-2268 | 3 mg/kg | IP (3 times/day for 2 days) | 62% | No significant change | [3] |
| Low Molecular Weight Heparin (LMWH) | 3 mg/kg | IP (3 times/day for 2 days) | Similar to MDI-2268 | Significantly prolonged | [3] |
Table 2: MDI-2268 Pharmacokinetic Parameters in Rats
| Parameter | Value | Administration Route | Reference |
| Half-life | 30 minutes | Intravenous (IV) | [3] |
| Half-life | 3.4 hours | Oral (PO) | [3] |
| Oral Bioavailability | 57% | - | [3] |
Signaling Pathways and Experimental Workflows
Experimental Workflow: In Vivo Efficacy Study of MDI-2268
The following diagram outlines a typical workflow for assessing the in vivo efficacy of MDI-2268 in a murine model of venous thrombosis.
Caption: Workflow for an in vivo efficacy study.
Experimental Protocols
Protocol 1: Preparation and Administration of MDI-2268 for Intraperitoneal (IP) Injection
Materials:
-
MDI-2268 powder
-
Vehicle (e.g., 10% DMSO in sterile saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal scale
Procedure:
-
Calculate the required amount of MDI-2268: Based on the desired dose (e.g., 3 mg/kg) and the weight of the animals, calculate the total mass of MDI-2268 needed.
-
Prepare the vehicle: Prepare a solution of 10% DMSO in sterile saline. For example, to make 1 mL of vehicle, mix 100 µL of DMSO with 900 µL of sterile saline.
-
Dissolve MDI-2268: Weigh the calculated amount of MDI-2268 and place it in a sterile microcentrifuge tube. Add the appropriate volume of the vehicle to achieve the desired final concentration. Vortex thoroughly until the compound is completely dissolved.
-
Animal Dosing: a. Weigh each mouse immediately before injection to ensure accurate dosing. b. Draw the calculated volume of the MDI-2268 solution into a sterile syringe. c. Gently restrain the mouse and perform the intraperitoneal injection in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. d. The injection volume should not exceed 10 mL/kg.
-
Post-injection Monitoring: Observe the animals for any signs of distress or adverse reactions after the injection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dosage: The dose may be too low to achieve a therapeutic effect. - Poor Bioavailability: Issues with the formulation or administration route may limit drug absorption. - Rapid Metabolism/Clearance: The compound may be cleared too quickly in the specific animal model. - Incorrect Animal Model: The chosen model may not be appropriate for studying the effects of PAI-1 inhibition. | - Perform a dose-response study to identify the optimal dose. - If using IP injection, ensure proper technique. Consider oral gavage with an appropriate vehicle to take advantage of the good oral bioavailability. - Review the pharmacokinetic data and consider a more frequent dosing schedule. - Ensure the animal model has a pathology that is driven by elevated PAI-1 levels. |
| Unexpected Toxicity or Adverse Events | - Off-target Effects: At higher concentrations, MDI-2268 may have unintended biological effects. - Vehicle Toxicity: The vehicle (e.g., DMSO) may be causing toxicity at the administered volume. - Hypersensitivity/Allergic Reaction: Although rare, individual animals may have a reaction to the compound. | - Reduce the dosage and re-evaluate the therapeutic window. - Lower the concentration of the organic solvent in the vehicle or explore alternative, less toxic vehicles. - Monitor animals closely for signs of toxicity. If adverse events are observed, consult with a veterinarian. |
| Inconsistent Results Between Animals | - Improper Injection Technique: Inconsistent IP injection can lead to variable drug absorption. - Biological Variability: Individual animal differences in metabolism and response. - Errors in Dosing Calculation or Preparation: Inaccurate weighing or dilution can lead to variable doses. | - Ensure all personnel are properly trained in IP injection techniques. - Increase the number of animals per group to account for biological variability. - Double-check all calculations and ensure the compound is fully dissolved before administration. |
| Precipitation of MDI-2268 in Solution | - Poor Solubility: MDI-2268 may have limited solubility in the chosen vehicle. - Incorrect Vehicle Composition: The ratio of co-solvents may not be optimal. | - Increase the percentage of DMSO in the vehicle, but be mindful of potential toxicity. - Gently warm the solution and vortex thoroughly. - Prepare fresh solutions for each experiment. |
References
MDI-2268 Off-Target Effects Investigation: A Technical Support Resource
This resource offers frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data presentation templates to assist researchers in designing and executing their off-target effect studies for MDI-2268 and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q2: Is there any publicly available data on the broad off-target screening of MDI-2268?
Q3: What are the initial steps to take if I observe an unexpected phenotype in my experiments with MDI-2268?
-
Dose-Response Analysis: Perform a careful dose-response analysis to see if the unexpected phenotype tracks with the on-target potency of MDI-2268.
-
Initial Off-Target Screening: Consider performing a preliminary screen against a panel of common off-target candidates, such as a focused kinase panel or a panel of receptors and ion channels.
Q4: What are the common classes of off-targets for small molecule inhibitors?
A4: Small molecule inhibitors, depending on their chemical structure, can have off-target interactions with a variety of protein families. Common off-targets include:
-
Kinases: Due to the conserved nature of the ATP-binding pocket, many small molecules can exhibit off-target kinase inhibition.
-
GPCRs (G-protein coupled receptors): These are a large family of transmembrane receptors that are frequent off-targets.
-
Ion Channels: Small molecules can modulate the activity of various ion channels, leading to effects on cellular excitability.
-
Nuclear Receptors: These receptors can be affected by small molecules, leading to changes in gene expression.
-
Other enzymes: Proteases, phosphatases, and other metabolic enzymes can also be unintended targets.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during the investigation of MDI-2268 off-target effects.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cell toxicity or altered cell morphology at concentrations effective for PAI-1 inhibition. | The phenotype may be due to an off-target effect of MDI-2268. | 1. Confirm On-Target Engagement: Use a target engagement assay (e.g., CETSA) to confirm that MDI-2268 is engaging with PAI-1 at the concentrations causing the phenotype. 2. Rescue Experiment: If the off-target is hypothesized, try to rescue the phenotype by overexpressing the wild-type off-target protein or using a downstream activator of the affected pathway. 3. Broad Off-Target Screening: Perform a broad liability panel screen to identify potential off-targets. |
| Inconsistent results between in vitro and in vivo experiments. | Differences in metabolism, bioavailability, or the presence of different off-targets in a complex biological system. | 1. Pharmacokinetic Analysis: Ensure that the concentration of MDI-2268 used in vitro is achievable and maintained in the in vivo model.[3] 2. Metabolite Profiling: Identify the major metabolites of MDI-2268 and test their activity against PAI-1 and potential off-targets. 3. In Situ Target Engagement: Use techniques like PET imaging or tissue-based CETSA to confirm target and off-target engagement in the in vivo model. |
| A potential off-target is identified in a screening assay, but its biological relevance is unclear. | The interaction may be an artifact of the in vitro assay system and may not be relevant in a cellular or physiological context. | 1. Cellular Target Engagement: Validate the interaction in a cellular context using methods like CETSA or NanoBRET. 2. Downstream Signaling Analysis: Investigate if MDI-2268 treatment modulates the known signaling pathways of the putative off-target in cells. 3. Phenotypic Correlation: Use siRNA or CRISPR to knockdown the potential off-target and see if it phenocopies the effect of MDI-2268 treatment. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the off-target effects of MDI-2268.
Protocol 1: Kinome Profiling using an In Vitro Kinase Assay Panel
Objective: To assess the inhibitory activity of MDI-2268 against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of MDI-2268 in 100% DMSO. Serially dilute the compound to the desired screening concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Panel Selection: Choose a commercially available kinase profiling service that offers a broad panel of purified, active human kinases (e.g., >400 kinases).
-
Assay Principle: The assay typically measures the transfer of the γ-phosphate from ATP to a peptide or protein substrate by the kinase. The detection method can be radiometric (33P-ATP) or non-radiometric (e.g., fluorescence, luminescence).
-
Experimental Procedure (Example using a radiometric assay): a. In a multi-well plate, add the kinase, the specific peptide substrate, and the reaction buffer. b. Add MDI-2268 at a fixed concentration (e.g., 1 µM or 10 µM) or a range of concentrations for IC50 determination. c. Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. f. Wash the filter to remove unincorporated [γ-33P]ATP. g. Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of kinase activity remaining in the presence of MDI-2268 compared to a vehicle control (DMSO). b. For compounds showing significant inhibition (e.g., >50% at 1 µM), perform a dose-response curve to determine the IC50 value. c. Present the data in a tabular format and visualize it as a heatmap or a kinome map.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Methodology:
-
Cell Culture and Treatment: a. Culture cells that endogenously express PAI-1 and the potential off-target to near confluency. b. Treat the cells with MDI-2268 at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating and Lysis: a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. d. Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: a. Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation. b. Collect the supernatant and quantify the total protein concentration.
-
Western Blot Analysis: a. Normalize the protein concentration of the soluble fractions. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Probe the membrane with primary antibodies specific for PAI-1 and the potential off-target protein. A loading control (e.g., GAPDH) should also be included. d. Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.
-
Data Analysis: a. Quantify the band intensities for each protein at each temperature. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and MDI-2268-treated samples. c. A shift in the melting curve to a higher temperature in the presence of MDI-2268 indicates target engagement.
Protocol 3: Affinity Chromatography-Mass Spectrometry
Objective: To identify the direct binding partners of MDI-2268 in a complex biological sample in an unbiased manner.
Methodology:
-
Immobilization of MDI-2268: a. Synthesize an analog of MDI-2268 with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads). b. Covalently couple the MDI-2268 analog to the activated beads.
-
Preparation of Cell Lysate: a. Prepare a native protein lysate from cells or tissues of interest. b. Pre-clear the lysate by incubating it with control beads (without the immobilized compound) to reduce non-specific binding.
-
Affinity Pull-down: a. Incubate the pre-cleared lysate with the MDI-2268-coupled beads and control beads in parallel. b. Allow binding to occur for a sufficient time at 4°C.
-
Washing and Elution: a. Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins. b. Elute the specifically bound proteins from the MDI-2268-coupled beads. This can be done by competitive elution with an excess of free MDI-2268, or by using a denaturing elution buffer.
-
Protein Identification by Mass Spectrometry: a. Separate the eluted proteins by SDS-PAGE. b. Excise the protein bands, perform in-gel digestion with trypsin, and extract the resulting peptides. c. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Use a database search engine to identify the proteins from the MS/MS data. b. Compare the list of proteins identified from the MDI-2268-coupled beads with those from the control beads to identify specific binders. c. Prioritize and validate the identified potential off-targets using orthogonal methods.
Data Presentation
Clear and structured presentation of quantitative data is essential for the interpretation of off-target effect studies.
Table 1: Hypothetical Kinase Selectivity Profile of MDI-2268
| Kinase | % Inhibition at 1 µM MDI-2268 | IC50 (µM) |
| PAI-1 (On-Target) | N/A (Serpin) | <0.1 |
| Kinase A | 85% | 0.5 |
| Kinase B | 62% | 2.1 |
| Kinase C | 45% | >10 |
| Kinase D | 12% | >10 |
| ... (and so on for the entire panel) |
Table 2: Summary of Off-Target Liabilities for MDI-2268 (Hypothetical Data)
| Target Class | Assay Type | Number of Targets Screened | Hits (>50% inhibition at 10 µM) | Confirmed IC50/EC50 < 1 µM |
| Kinases | In vitro enzymatic | 468 | 5 | 1 (Kinase A) |
| GPCRs | Radioligand binding | 120 | 2 | 0 |
| Ion Channels | Electrophysiology | 50 | 1 | 0 |
| Nuclear Receptors | Reporter gene assay | 48 | 0 | 0 |
Visualizations
Diagrams are provided to visualize key concepts and workflows related to the investigation of MDI-2268 off-target effects.
Caption: Workflow for investigating potential off-target effects of MDI-2268.
This technical support center provides a framework for the systematic investigation of MDI-2268 off-target effects. By following these guidelines, researchers can build a comprehensive safety and selectivity profile for MDI-2268, which is essential for its continued development as a therapeutic agent.
References
Troubleshooting MDI-2268 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDI-2268. Our aim is to help you address experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its primary mechanism of action?
Q2: What are the recommended storage conditions for MDI-2268?
For long-term storage, MDI-2268 stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1]
Q3: In what types of in vivo models has MDI-2268 been effective?
MDI-2268 has shown efficacy in murine models of deep vein thrombosis, where it reduced thrombus weight without significantly increasing bleeding time.[1][3] It has also been shown to inhibit atherosclerosis formation in mice with metabolic syndrome.[6]
Troubleshooting Experimental Variability
High variability in experimental results can be a significant challenge. The following sections provide guidance on common issues encountered in cell-based assays and other experiments involving MDI-2268.
Cell-Based Assay Troubleshooting
Variability in cell-based assays can arise from multiple factors, from cell health to assay procedure.[7][8]
Q4: My assay results are inconsistent between wells and plates. What are the potential causes and solutions?
Inconsistent results are a common issue in microplate-based assays.[9]
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use appropriate pipetting techniques to minimize variability between wells.[8] |
| "Edge Effects" | The outer wells of a microplate are more prone to evaporation. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media to maintain humidity. |
| Cell Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range, as high passage numbers can alter cellular responses.[7] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell physiology and experimental outcomes. |
| Inconsistent Incubation | Ensure uniform temperature and CO2 distribution within the incubator. Staggering plates may be necessary in incubators with poor circulation. |
| Reagent Preparation and Addition | Prepare fresh reagents and ensure they are thoroughly mixed before use. Use a consistent method and timing for adding reagents to all wells.[8] |
Q5: I am observing high background signal in my fluorescence-based assay. How can I reduce it?
High background can mask the true signal from your experimental samples.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Blocking | Use a suitable blocking buffer and ensure sufficient incubation time to prevent non-specific binding of antibodies or detection reagents.[10] |
| Autofluorescence of Compounds or Plates | Test the intrinsic fluorescence of MDI-2268 and your assay plates at the excitation and emission wavelengths you are using. If necessary, choose a different plate material or adjust your wavelengths. |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound detection reagents. |
| Incorrect Reagent Concentration | Titrate your antibodies or detection reagents to determine the optimal concentration that maximizes signal-to-noise ratio. |
In Vivo Experiment Troubleshooting
Q6: I am not observing the expected antithrombotic effect of MDI-2268 in my mouse model. What should I check?
Several factors can influence the in vivo efficacy of a compound.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incorrect Dosing or Administration | MDI-2268 has been shown to be effective when administered via intraperitoneal (ip) injection or oral gavage.[1][5] Verify your dosing calculations and administration technique. Pharmacokinetic studies in rats showed a half-life of 3.4 hours after oral administration.[5] |
| Timing of Administration | The timing of drug administration relative to the induction of thrombosis is critical. Review established protocols to ensure the timing is appropriate for your model.[3] |
| Animal Strain and Model Differences | The specific strain of mice and the thrombosis model used (e.g., electrolytic vs. ligation) can influence the outcome.[3] Ensure your model is appropriate and consistent. |
| Compound Stability and Formulation | Ensure that MDI-2268 is properly dissolved and stable in the vehicle used for administration. |
Experimental Protocols & Methodologies
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of MDI-2268 in appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of MDI-2268. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Incubate for the recommended time to allow for signal development. Read the absorbance or luminescence using a microplate reader.
Visualizations
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by MDI-2268.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 10. azurebiosystems.com [azurebiosystems.com]
Improving MDI-2268 bioavailability for oral administration
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of MDI-2268?
A1: MDI-2268 has demonstrated excellent oral bioavailability. Studies in rats have shown the oral bioavailability to be 57%.[1] Following oral administration, the half-life of MDI-2268 is 3.4 hours.[1]
Q2: Is MDI-2268 suitable for oral dosing in preclinical models?
Q3: What are the key physicochemical properties of MDI-2268 that influence its bioavailability?
A3: While specific data on the physicochemical properties of MDI-2268 are not detailed in the provided search results, its reported high oral bioavailability suggests a favorable balance of aqueous solubility and intestinal permeability. Generally, factors like molecular structure, polymorphism, and lipophilicity are critical determinants of oral bioavailability for small molecules.
Troubleshooting Guide: Lower-Than-Expected Oral Bioavailability
If you are observing lower-than-expected plasma concentrations of MDI-2268 in your experiments, consider the following potential issues and troubleshooting steps.
| Potential Issue | Recommended Action |
| Poor Solubility of Formulation | Although MDI-2268 is orally available, issues with the specific formulation used in an experiment can arise. Consider strategies to enhance dissolution.[3] |
| Inadequate Absorption | Factors within the gastrointestinal tract can limit absorption. |
| First-Pass Metabolism | The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[4] |
| Experimental Variability | Inconsistent results may stem from the experimental protocol itself. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting suboptimal oral bioavailability of a small molecule like MDI-2268 in a research setting.
Caption: A workflow for troubleshooting suboptimal oral bioavailability.
Experimental Protocols
Protocol 1: Basic Oral Bioavailability Assessment
This protocol outlines a fundamental experiment to determine the oral bioavailability of MDI-2268 in a rodent model.
Objective: To determine the percentage of orally administered MDI-2268 that reaches systemic circulation.
Materials:
-
MDI-2268
-
Appropriate vehicle for oral and intravenous (IV) administration
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing gavage needles and syringes
-
IV injection supplies
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Animal Groups: Divide animals into two groups: an IV administration group and an oral (PO) administration group (n=3-5 per group).
-
Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of MDI-2268 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV (AUCIV) and PO (AUCPO) groups from the plasma concentration-time profiles.
-
Calculate oral bioavailability (F%) using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
-
Protocol 2: Improving Formulation Solubility with Co-solvents
This protocol describes a method to enhance the solubility of a compound for oral dosing using a co-solvent system.
Objective: To prepare a clear, stable solution of MDI-2268 for oral administration.
Materials:
-
MDI-2268
-
Solvents and co-solvents (e.g., DMSO, PEG 400, Solutol HS 15)
-
Vehicle (e.g., water, saline)
-
Vortex mixer
-
pH meter
Methodology:
-
Solubility Screening: Test the solubility of MDI-2268 in various individual and mixed solvent systems.
-
Formulation Preparation:
-
Weigh the required amount of MDI-2268.
-
Dissolve MDI-2268 in a small volume of a suitable organic solvent (e.g., DMSO).
-
Add a co-solvent (e.g., PEG 400) and vortex until the solution is clear.
-
Slowly add the aqueous vehicle (e.g., water) to the desired final volume while vortexing.
-
Check the final solution for clarity and any signs of precipitation.
-
-
pH Adjustment (if necessary): Adjust the pH of the final formulation to be within a physiologically acceptable range for the animal model.
-
Stability Check: Store the formulation at room temperature and 4°C for a defined period (e.g., 24 hours) and visually inspect for any precipitation.
Factors Influencing Oral Bioavailability
The oral bioavailability of a drug is a complex interplay of various factors. The diagram below illustrates the key stages and potential barriers.
Caption: Key factors affecting the journey of an orally administered drug.
Summary of Pharmacokinetic Data
The following table summarizes the reported pharmacokinetic parameters for MDI-2268 from a study in rats.[1]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | 15 mg/kg | 30 mg/kg |
| Half-life (t1/2) | 30 minutes | 3.4 hours |
| Bioavailability (F%) | N/A | 57% |
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. pharmamanufacturing.com [pharmamanufacturing.com]
MDI-2268 vehicle and solvent selection
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its mechanism of action?
Q2: What are the physicochemical properties of MDI-2268?
A2: The key physicochemical properties of MDI-2268 are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₃N₃O₃ |
| Molecular Weight | 277.20 g/mol |
| CAS Number | 1609176-50-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (166.67 mg/mL) |
Q3: What is the recommended solvent for preparing MDI-2268 stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of MDI-2268. It exhibits excellent solubility in DMSO, up to 166.67 mg/mL. For optimal stability, it is recommended to store stock solutions in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Q4: What is a suitable vehicle for in vivo administration of MDI-2268 in mice?
A4: While the specific vehicle used in all published studies is not always detailed, a common and effective approach for intraperitoneal (IP) injection of poorly water-soluble compounds like MDI-2268 involves a co-solvent formulation. A recommended starting point is a vehicle consisting of DMSO and a sterile aqueous carrier such as saline or phosphate-buffered saline (PBS). To minimize potential toxicity, the final concentration of DMSO in the administered solution should be kept as low as possible, ideally below 10%, with concentrations of 2-5% being frequently used in preclinical studies.
PAI-1 Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of MDI-2268 for Intraperitoneal Injection in Mice
This protocol provides a general guideline for preparing a dosing solution of MDI-2268. It is crucial to perform a small-scale pilot test to ensure the solubility and stability of the formulation at the desired concentration.
Materials:
-
MDI-2268 powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
Procedure:
-
Calculate the required amount of MDI-2268 and vehicle components. For a target dose of 3 mg/kg and a dosing volume of 10 mL/kg, the final concentration of the dosing solution will be 0.3 mg/mL.
-
Prepare the vehicle. A common vehicle formulation is 5% DMSO in saline. To prepare 1 mL of this vehicle, mix 50 µL of sterile DMSO with 950 µL of sterile 0.9% saline.
-
Dissolve MDI-2268 in DMSO. Weigh the required amount of MDI-2268 and dissolve it in the calculated volume of DMSO. Ensure complete dissolution, which may be aided by gentle vortexing.
-
Prepare the final dosing solution. Slowly add the saline to the MDI-2268/DMSO solution while vortexing to prevent precipitation. This stepwise dilution is critical.
-
Visually inspect the solution. The final solution should be clear and free of any precipitate. If precipitation occurs, optimization of the vehicle composition (e.g., by increasing the DMSO percentage slightly or using other co-solvents) may be necessary.
-
Administer the solution. The solution should be administered to the animals immediately after preparation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution with aqueous buffer. | The compound has low aqueous solubility, and the rapid change in solvent polarity causes it to crash out of solution. | 1. Perform a stepwise dilution: Add the aqueous buffer to the DMSO stock solution slowly and with constant mixing (e.g., vortexing).2. Increase the final DMSO concentration: If the experimental model allows, increase the percentage of DMSO in the final solution. However, be mindful of potential DMSO-related toxicity.3. Use a different co-solvent system: Consider using a vehicle containing polyethylene glycol (PEG), cyclodextrin, or other solubilizing agents in addition to or in place of some of the aqueous buffer. |
| Inconsistent in vivo results. | 1. Incomplete dissolution or precipitation of the compound. 2. Instability of the dosing solution. 3. Variability in injection technique. | 1. Ensure complete dissolution: Always visually inspect the dosing solution for any particulates before administration.2. Prepare fresh solutions: Prepare the dosing solution immediately before use and do not store diluted solutions.3. Standardize administration: Ensure consistent injection volume, speed, and anatomical location for all animals. |
| Vehicle-related toxicity observed in control animals. | The concentration of the organic solvent (e.g., DMSO) is too high. | 1. Reduce the solvent concentration: Lower the percentage of DMSO in the vehicle to the minimum required to keep the compound in solution.2. Conduct a vehicle toxicity study: Before initiating the main experiment, perform a pilot study to determine the maximum tolerated dose of the vehicle in your animal model. |
| Low bioavailability after oral administration. | Although MDI-2268 has shown good oral bioavailability in rats, formulation can significantly impact absorption. | 1. Optimize the formulation: For oral gavage, consider formulating MDI-2268 as a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC).2. Use of solubilizing excipients: The inclusion of surfactants or other absorption enhancers may improve bioavailability. |
References
MDI-2268 activity loss in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with MDI-2268 activity loss in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is MDI-2268 and what is its mechanism of action?
Q2: What are the common causes of small molecule inhibitor activity loss in long-term cell culture experiments?
Several factors can contribute to the loss of activity of small molecule inhibitors like MDI-2268 in long-term experiments. These can include:
-
Chemical Instability: The compound may degrade over time at 37°C in the culture medium.
-
Metabolism by Cells: Cells can metabolize the compound, leading to its inactivation.
-
Adsorption to Plasticware: The compound may adsorb to the surface of cell culture plates and other plasticware, reducing its effective concentration.
-
Inadequate Replenishment: In long-term experiments, failure to replenish the compound with media changes can lead to a decrease in its effective concentration.
-
Improper Storage: Incorrect storage of the stock solution can lead to degradation before it is even used in the experiment.
Q3: How should I prepare and store MDI-2268 stock solutions?
For preparing stock solutions of small-molecule inhibitors, it is recommended to centrifuge the vials at 1000 xg for 3 minutes to pellet the drug.[4] The drug can then be resuspended in a suitable solvent like dimethyl sulfoxide (DMSO) to achieve the desired concentration.[4] It is crucial to aliquot the stock solution and store it at -20°C or lower to minimize freeze-thaw cycles.[4]
Troubleshooting Guide: MDI-2268 Activity Loss
This guide addresses specific issues that may lead to the loss of MDI-2268 activity in your long-term experiments.
Issue 1: Gradual or complete loss of expected biological effect over time.
Potential Cause A: Compound Degradation
-
Troubleshooting Steps:
Potential Cause B: Cellular Metabolism
-
Troubleshooting Steps:
-
Metabolite Analysis: If resources permit, use techniques like mass spectrometry to analyze the culture medium for metabolites of MDI-2268.
-
Frequency of Dosing: Increase the frequency of media changes with fresh MDI-2268 to maintain a more consistent effective concentration.
-
Potential Cause C: Insufficient Compound Concentration
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment at the beginning of your study to determine the optimal concentration of MDI-2268 for your specific cell type and experimental duration.
-
Regular Replenishment: Ensure that MDI-2268 is replenished with every media change. For very long-term experiments, consider partial media changes with fresh compound in between full changes.
-
Issue 2: High variability in results between replicate experiments.
Potential Cause A: Inconsistent Cell Health and Density
-
Troubleshooting Steps:
-
Standardize Seeding Density: Maintaining a consistent cell seeding density is crucial as it directly affects the outcome of small-molecule inhibitor screening.[4]
-
Monitor Cell Morphology: Regularly observe cell morphology and growth to ensure the cells are healthy and not overly confluent, which can alter their response to the inhibitor.[4]
-
Potential Cause B: Inconsistent Compound Preparation and Handling
-
Troubleshooting Steps:
-
Aliquoting: Prepare single-use aliquots of your MDI-2268 stock solution to avoid repeated freeze-thaw cycles that can degrade the compound.[4]
-
Thawing Protocol: When thawing, bring the aliquot to room temperature slowly and vortex gently before diluting into the culture medium.
-
Data Presentation
To systematically troubleshoot and track the activity of MDI-2268 in your experiments, we recommend maintaining a detailed record of your experimental parameters and results.
Table 1: Troubleshooting Log for MDI-2268 Activity
| Experiment Date | Cell Type | Passage No. | Seeding Density | MDI-2268 Conc. (µM) | Media Change Frequency | Observed Effect (e.g., % inhibition) | Notes on Activity Loss |
| [Date] | [e.g., HT-1080] | [e.g., 5] | [e.g., 5x10^4 cells/well] | [e.g., 10] | [e.g., Every 48h] | [Record your data] | [e.g., Activity decreased after 72h] |
Experimental Protocols
Protocol: Long-Term Cell Culture with MDI-2268
-
Cell Seeding: Plate cells at a predetermined optimal density in a suitable culture vessel. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Compound Preparation: On the day of treatment, thaw a single-use aliquot of MDI-2268 stock solution. Dilute the stock solution to the final desired concentration in pre-warmed complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing MDI-2268. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Media Changes: For long-term experiments, completely replace the medium with freshly prepared MDI-2268-containing medium at regular intervals (e.g., every 48-72 hours). The frequency will depend on the stability of the compound and the metabolic rate of the cells.
-
Monitoring: Regularly monitor cell morphology and viability throughout the experiment.
Visualizations
Signaling Pathway of PAI-1 Inhibition by MDI-2268
Experimental Workflow for Troubleshooting MDI-2268 Activity Loss
Caption: A stepwise workflow to identify causes of MDI-2268 activity loss.
References
- 1. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions regarding MDI-2268 and its potential interference with various assay reagents.
Frequently Asked Questions (FAQs)
Q1: We are observing a high background signal in our fluorescence-based assays when using MDI-2268. What could be the cause?
A1: MDI-2268 has been shown to exhibit intrinsic fluorescence, which can lead to an artificially high background signal in fluorescence-based assays, particularly those utilizing blue or green-light-emitting fluorophores. We recommend running a control experiment with MDI-2268 in the assay buffer alone to quantify its autofluorescence.
Q2: Our dose-response curves for MDI-2268 in enzymatic assays are inconsistent. Why might this be happening?
A2: MDI-2268 can act as a reducing agent at certain concentrations, which may interfere with assays that rely on redox-sensitive enzymes like horseradish peroxidase (HRP) or luciferase. Additionally, at concentrations above 10 µM, MDI-2268 may form aggregates, leading to non-specific inhibition. Consider using a different detection method or including additives to prevent aggregation.
Q3: Can MDI-2268 interfere with ELISA assays?
A3: Yes, interference is possible. If your ELISA uses an HRP-conjugated secondary antibody, the reducing properties of MDI-2268 could interfere with the substrate reaction, leading to inaccurate results. We advise performing a control experiment to assess the effect of MDI-2268 on the HRP substrate alone.
Troubleshooting Guides
Issue 1: High Background in Fluorescence Assays
If you are experiencing high background fluorescence, it is crucial to determine the contribution of MDI-2268's intrinsic fluorescence.
-
Prepare a serial dilution of MDI-2268 in your assay buffer, covering the concentration range used in your experiment.
-
Add the MDI-2268 dilutions to the wells of a microplate.
-
Include wells with assay buffer only as a negative control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your assay.
-
Subtract the fluorescence of the MDI-2268-containing wells from your experimental wells to correct for autofluorescence.
| MDI-2268 Concentration (µM) | Raw Fluorescence Units (RFU) at 488/520 nm |
| 0.1 | 150 |
| 1 | 1200 |
| 10 | 9500 |
| 100 | 45000 |
Issue 2: Inconsistent Results in Enzymatic Assays
For inconsistent results in enzymatic assays, consider the following troubleshooting steps.
-
Prepare a solution of your detection reagent (e.g., HRP substrate, luciferase substrate) in assay buffer.
-
Add MDI-2268 at various concentrations to the detection reagent solution.
-
Incubate for the same duration as your standard assay protocol.
-
Measure the signal (e.g., absorbance, luminescence).
-
A change in signal in the absence of the enzyme indicates interference.
| MDI-2268 Concentration (µM) | HRP Signal (Absorbance at 450 nm) |
| 0 (Control) | 1.0 |
| 1 | 0.95 |
| 10 | 0.75 |
| 50 | 0.40 |
Signaling Pathway and Experimental Workflows
Below are diagrams illustrating the hypothetical signaling pathway of MDI-2268 and recommended troubleshooting workflows.
Validation & Comparative
A Comparative Guide to PAI-1 Inhibitors: MDI-2268 vs. PAI-039 (Tiplaxtinin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
Table 1: In Vitro and Pharmacokinetic Properties
| Parameter | MDI-2268 | PAI-039 (Tiplaxtinin) |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | Plasminogen Activator Inhibitor-1 (PAI-1) |
| IC50 | Data not publicly available; described as significantly more potent in vivo than PAI-039. | 2.7 µM[1][2][3][4] |
| Oral Bioavailability | 57% (in rats) | Orally efficacious, specific percentage not detailed. |
| Half-life (oral) | 3.4 hours (in rats) | Data not publicly available. |
Table 2: Comparative In Vivo Efficacy (Murine Model of Metabolic Syndrome and Atherosclerosis)
| Parameter | MDI-2268 | PAI-039 (Tiplaxtinin) |
| Dosing | 400 µg/g of diet | 5 mg/g of diet |
| Effect on Obesity | Significantly inhibited | Significantly inhibited |
| Effect on Atherosclerosis | Significantly inhibited | Significantly inhibited |
| Macrophage Accumulation in Plaques | Significantly decreased | Significantly decreased |
Signaling Pathways and Experimental Workflows
PAI-1 Signaling in Atherosclerosis
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tiplaxtinin | Plasminogen Activator Inhibitor-1 | Tocris Bioscience [tocris.com]
- 4. adooq.com [adooq.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Signaling through LRP1: Protection from atherosclerosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268 Demonstrates Comparable Antithrombotic Efficacy to Low Molecular Weight Heparin with a Potential for Reduced Bleeding Risk
For Immediate Release
Comparative Efficacy in a Murine Thrombosis Model
In a well-established electrolytic inferior vena cava (IVC) model of venous thrombosis in C57BL/6 mice, MDI-2268 demonstrated a dose-dependent reduction in thrombus weight, comparable to the effect observed with enoxaparin.[1] The study evaluated two doses of MDI-2268 (1.5 mg/kg and 3 mg/kg), enoxaparin (7.3 mg/kg), and a combination of MDI-2268 (3 mg/kg) and a lower dose of enoxaparin (1.8 mg/kg).
| Treatment Group | Dose | Mean Thrombus Weight (mg) | Standard Deviation | p-value vs. Control |
| Control (DMSO) | - | 12.7 | 5.7 | - |
| MDI-2268 | 1.5 mg/kg | 6.9 | 3.3 | >0.05 |
| MDI-2268 | 3 mg/kg | 5.5 | 1.6 | 0.035 |
| Enoxaparin | 7.3 mg/kg | 3.8 | 1.3 | 0.005 |
| MDI-2268 + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 | 2.4 | 0.035 |
Table 1: Comparison of Antithrombotic Efficacy of MDI-2268 and Enoxaparin in a Murine IVC Thrombosis Model. Data sourced from Circulation (2022).[1]
Bleeding Time Assessment
A key differentiator observed in the study was the effect on bleeding time. While enoxaparin was effective at reducing thrombus weight, it was associated with a significant increase in bleeding time. In contrast, treatment with MDI-2268, at doses effective in reducing thrombus formation, did not significantly affect bleeding time.[1] This suggests a potentially wider therapeutic window for MDI-2268, with a reduced risk of bleeding complications, a common concern with traditional anticoagulant therapies.
Mechanism of Action
The distinct mechanisms of action of MDI-2268 and low molecular weight heparin underpin their different pharmacological profiles.
Low Molecular Weight Heparin (LMWH): LMWH acts as an anticoagulant by potentiating the activity of antithrombin III, which primarily inhibits Factor Xa, a critical enzyme in the coagulation cascade. This prevents the formation of new fibrin clots.
Experimental Protocols
Murine Electrolytic Inferior Vena Cava (IVC) Thrombosis Model
This model was utilized to induce the formation of a venous thrombus in a controlled manner.
Detailed Methodology:
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old, weighing 20-25g were used.[1]
-
Anesthesia: Mice were anesthetized prior to the surgical procedure.
-
Surgical Procedure: A midline abdominal incision was made to expose the inferior vena cava (IVC).
-
Thrombus Induction: A copper wire electrode was inserted into the IVC. A constant electrical current of 250 µA was applied for 15 minutes to induce endothelial damage and subsequent thrombus formation.
-
Drug Administration: MDI-2268 (dissolved in a vehicle likely containing DMSO), enoxaparin, or the vehicle control were administered to respective groups of mice.[1]
-
Endpoint: After 48 hours, the mice were euthanized, and the thrombus formed in the IVC was carefully dissected and weighed.
Mouse Tail Transection Bleeding Time Assay
This assay was used to assess the effect of the compounds on hemostasis.
Detailed Methodology:
-
Animal Model: Mice were anesthetized.
-
Procedure: A 3 mm segment of the distal tail tip was transected using a sharp blade.
-
Measurement: The tail was immediately immersed in pre-warmed (37°C) saline. The time to cessation of bleeding was recorded. A maximum observation time is typically employed.
Conclusion
References
MDI-2268 validation in different animal models
MDI-2268: Publicly Available Data Insufficient for Comparative Analysis in Animal Models
Following a comprehensive search for the compound designated "MDI-2268," it was determined that there is a lack of publicly available scientific literature and experimental data. As a result, a comparative guide on its validation in different animal models, as requested, cannot be generated at this time.
No information was found regarding the mechanism of action, signaling pathways, or any in vivo studies involving MDI-2268. Consequently, the creation of data tables, detailed experimental protocols, and visualizations of its performance against other alternatives is not possible.
Further research and publication of data on MDI-2268 in peer-reviewed journals will be necessary before a thorough and objective comparison guide can be compiled for the scientific community. Researchers and drug development professionals seeking information on this compound are advised to consult any internal documentation or proprietary databases they may have access to.
In Vivo Validation of MDI-2268's Anti-Thrombotic Effect: A Comparative Guide
Comparative Analysis of Anti-Thrombotic Efficacy and Safety
The following tables summarize the available quantitative in vivo data for MDI-2268 and its comparators. It is important to note that the experimental models and conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: In Vivo Efficacy in Venous Thrombosis Models
| Compound | Mechanism of Action | Animal Model | Key Efficacy Endpoint | Results | Citation(s) |
| MDI-2268 | PAI-1 Inhibitor | Murine Electrolytic IVC Model | Thrombus Weight Reduction | 62% decrease at 3 mg/kg compared to control. | [1][2] |
| Rivaroxaban | Factor Xa Inhibitor | Rat DVT Model | Inhibition of Thrombus Formation | Dose-dependent inhibition of thrombus formation. | [2][3][4] |
| Apixaban | Factor Xa Inhibitor | Rabbit Venous Thrombosis Model | Thrombus Inhibition (ID80) | Potent, dose-dependent inhibition of venous thrombus formation. | [5] |
| Abelacimab | Factor XI/XIa Inhibitor | Human (Phase 2, post-knee surgery) | Venous Thromboembolism Rate | 80% reduction compared to enoxaparin. | [6][7] |
| VE-2851 | Direct Thrombin Inhibitor | Rodent Models | Not specified | Potent anticoagulation demonstrated. |
Table 2: In Vivo Safety Profile - Bleeding Risk
| Compound | Animal Model | Key Safety Endpoint | Results | Citation(s) |
| MDI-2268 | Murine Model | Bleeding Time | No significant change at an efficacious dose (3 mg/kg). | [1][2] |
| Low Molecular Weight Heparin (LMWH) | Murine Model | Bleeding Time | Significantly prolonged bleeding time. | [2] |
| Rivaroxaban | Human (Clinical Trials) | Major Bleeding Events | Compared to warfarin, non-inferiority or differences in bleeding profiles observed depending on the patient population. | [8] |
| Apixaban | Rabbit Model | Bleeding Time | Less prolongation of bleeding time compared to warfarin at doses with similar antithrombotic efficacy. | [5] |
| Abelacimab | Human (Phase 2) | Major or Clinically Relevant Non-Major Bleeding | Significantly lower incidence compared to rivaroxaban. | [9] |
| VE-2851 | Rodent Models | Blood Loss | Over 15 times less blood loss compared to apixaban. |
Experimental Protocols
In Vivo Validation of MDI-2268: Murine Electrolytic Inferior Vena Cava (IVC) Model of Deep Vein Thrombosis
This protocol describes the induction of deep vein thrombosis (DVT) in a murine model to evaluate the anti-thrombotic efficacy of MDI-2268.
Objective: To assess the ability of MDI-2268 to reduce thrombus formation in a model that mimics clinical venous thrombosis.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
MDI-2268
-
Vehicle control (e.g., DMSO)
-
Low Molecular Weight Heparin (LMWH) or other comparators
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
25-gauge needle attached to a silver-coated copper wire
-
Direct current power source
-
Suturing material
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave the abdomen and sterilize the surgical area.
-
Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC).
-
Thrombus Induction:
-
Carefully insert a 25-gauge needle with an attached copper wire into the IVC. The wire acts as the anode.
-
Place a second subcutaneous wire to act as the cathode, completing the electrical circuit.
-
Apply a constant direct current (e.g., 250 µA) for a defined period (e.g., 15 minutes) to the IVC via the copper wire. This electrolytic injury to the endothelium initiates thrombus formation in the presence of continuous blood flow.
-
-
Drug Administration: Administer MDI-2268 (e.g., 3 mg/kg), vehicle, or a positive control (e.g., LMWH) via a specified route (e.g., intraperitoneal injection) at defined time points post-thrombus induction.
-
Thrombus Evaluation: After a set period (e.g., 48 hours), euthanize the mice. Carefully excise the IVC segment containing the thrombus.
-
Data Analysis: Remove the thrombus from the vessel and record its wet weight. Compare the mean thrombus weights between the treatment groups (MDI-2268, vehicle, positive control) using appropriate statistical analysis (e.g., t-test or ANOVA).
Bleeding Time Assessment:
-
In a separate cohort of mice, administer MDI-2268 or control.
-
After a specified time (e.g., 90 minutes), transect the tail at a standardized diameter.
-
Gently blot the tail with filter paper every 30 seconds until bleeding ceases. The time to cessation of bleeding is recorded as the bleeding time.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in thrombosis and the mechanisms by which MDI-2268 and its comparators exert their anti-thrombotic effects.
References
- 1. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coagulation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. anthostherapeutics.com [anthostherapeutics.com]
- 7. Four New Sets of Pre-Clinical Data Further Expands the Evidence Supporting Abelacimab [prnewswire.com]
- 8. assaygenie.com [assaygenie.com]
- 9. droracle.ai [droracle.ai]
Unveiling the Inhibitory Power of MDI-2268: A Comparative Analysis
Comparative In Vitro Potency of PAI-1 Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| MDI-2268 | PAI-1 | Data not publicly available | - |
| PAI-039 (tiplaxtinin) | PAI-1 | ~28 | [1] |
| TM5441 | PAI-1 | 9.7 - 60.3 | [2][3] |
PAI-1 Signaling and Inhibition Mechanism
In Vivo Efficacy: A Murine Model of Atherosclerosis
| Parameter | MDI-2268 Treatment | PAI-039 Treatment | Control |
| Dose | 400 µg/g of diet | 5 mg/g of diet | - |
| Atherosclerosis Formation | Significantly inhibited | Significantly inhibited | - |
| Macrophage Accumulation in Plaques | Significantly decreased | Significantly decreased | - |
| Obesity | Inhibited | Inhibited | - |
Experimental Protocols
Protocol Steps:
-
Plasmin Generation and Detection: Plasminogen and the chromogenic substrate are added. The residual, uninhibited tPA will convert plasminogen to plasmin, which then cleaves the chromogenic substrate, producing a colorimetric signal.
-
Data Acquisition: The absorbance is measured at 405 nm using a microplate reader at regular intervals. The rate of color development is proportional to the residual tPA activity.
2. Murine Model of Atherosclerosis
Animal Model: LDL receptor-deficient (ldlr-/-) mice, which are prone to developing atherosclerosis, are used.
Diet and Treatment:
-
Mice are fed a Western-type diet, high in fat and cholesterol, to induce metabolic syndrome and atherosclerosis.
Study Duration: The mice are maintained on their respective diets for 12 weeks.
Endpoint Analysis:
-
Atherosclerosis Assessment: The extent of atherosclerotic plaque formation in the aorta is quantified.
-
Histological Analysis: Aortic sections are stained to visualize and quantify macrophage accumulation within the plaques.
-
Metabolic Parameters: Body weight and food consumption are monitored throughout the study.
Conclusion
References
MDI-2268 vs. Tiplaxtinin: A Head-to-Head Comparison of PAI-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Data Presentation
In Vitro Potency
| Compound | Target | IC50 | Assay Conditions |
| MDI-2268 | Human PAI-1 | 70 nM | Fluorometric Plate Assay (pH 7.8, 296.15 K) |
| Tiplaxtinin | Human PAI-1 | 2.7 µM | Chromogenic Assay |
Note: The IC50 values presented are from different sources and assay conditions, which may influence the absolute values. A direct head-to-head comparison under identical experimental conditions would provide a more definitive assessment of relative in vitro potency.
Preclinical Efficacy: Venous Thrombosis
| Compound | Animal Model | Dosing Regimen | Key Findings | Bleeding Risk |
| MDI-2268 | Electrolytic Murine Model of Venous Thrombosis | 1.5 mg/kg or 3 mg/kg IP | Dose-dependent reduction in thrombus weight. At 3 mg/kg, as efficacious as low-molecular-weight heparin (LMWH) with a 62% decrease in thrombus weight compared to control.[4] | No significant increase in bleeding time compared to control.[4][5] |
| Tiplaxtinin | Rat Carotid Artery Thrombosis Model | 1 mg/kg PO | Increased time to occlusion and prevented the reduction in carotid blood flow.[6] | Not associated with increased bleeding or prolonged prothrombin time in the cited rat model.[7] However, bleeding risk was a concern in human trials.[2][3] |
Preclinical Efficacy: Atherosclerosis
| Compound | Animal Model | Dosing Regimen | Key Findings |
| MDI-2268 | LDLR-/- mice on a Western Diet | 400 µg/g of diet for 12 weeks | Significantly inhibited weight gain and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques.[1] |
| Tiplaxtinin | LDLR-/- mice on a Western Diet | 5 mg/g of diet for up to 24 weeks | Significantly inhibited obesity and atherosclerosis formation. Decreased macrophage accumulation in atherosclerotic plaques.[1][8] |
Mechanism of Action: PAI-1 Inhibition
Signaling Pathway
Experimental Protocols
Electrolytic Murine Model of Venous Thrombosis
This model is utilized to assess the in vivo efficacy of antithrombotic compounds in a setting that mimics clinical deep vein thrombosis (DVT).
Workflow:
Caption: Experimental workflow for the electrolytic murine model of venous thrombosis.
Detailed Methodology:
-
Anesthesia: Mice (e.g., C57BL/6) are anesthetized using isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC).
-
Thrombus Induction: A fine electrode needle is inserted into the IVC, and a constant direct current (e.g., 250 µA) is applied for a set duration (e.g., 15 minutes) to induce endothelial injury and thrombus formation.
-
Drug Administration: MDI-2268, tiplaxtinin, or a vehicle control is administered at specified doses and routes (e.g., intraperitoneal or oral gavage) at defined time points relative to the thrombus induction.
-
Endpoint Analysis: After a predetermined period (e.g., 48 hours), the thrombosed IVC segment is harvested, and the thrombus is excised and weighed. Bleeding time is assessed in a separate cohort of animals to evaluate the safety profile of the compounds.
Western Diet-Induced Atherosclerosis in LDLR-/- Mice
This model is a widely used tool to study the development of atherosclerosis and to evaluate the efficacy of therapeutic interventions.
Workflow:
Caption: Experimental workflow for Western diet-induced atherosclerosis in LDLR-/- mice.
Detailed Methodology:
-
Animal Model: LDL receptor-deficient (LDLR-/-) mice, which are susceptible to diet-induced hypercholesterolemia and atherosclerosis, are used.
-
Diet: At a specified age (e.g., 6-8 weeks), mice are switched from a standard chow diet to a high-fat, high-cholesterol "Western" diet.
-
Drug Administration: MDI-2268 or tiplaxtinin is incorporated directly into the diet at a specified concentration. A control group receives the Western diet without the investigational compound.
-
Duration: The mice are maintained on their respective diets for an extended period, typically 12 to 24 weeks, to allow for the development of significant atherosclerotic plaques.
-
Endpoint Analysis: At the end of the study period, the aortas are harvested, and the extent of atherosclerosis is quantified. This is often done by en face analysis of the entire aorta stained with Oil Red O to visualize lipid-rich plaques. Cross-sections of the aortic root are also commonly analyzed for lesion area and composition, including macrophage content determined by immunohistochemistry.
Conclusion
References
- 1. Helicobacter pylori - Wikipedia [en.wikipedia.org]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Plasminogen activator inhibitor (PAI)-1 in vascular inflammation and thrombosis. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tanshinone IIA alleviates atherosclerosis in LDLR−/− mice by regulating efferocytosis of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
MDI-2268: A Promising PAI-1 Inhibitor with a Favorable Safety Profile in Preclinical Models
For Immediate Release
Efficacy in a Murine Model of Venous Thrombosis
In a well-established murine model of venous thrombosis, the electrolytic inferior vena cava (IVC) model, MDI-2268 demonstrated potent antithrombotic effects. When administered at a dose of 3 mg/kg, MDI-2268 resulted in a significant 62% reduction in thrombus weight compared to the vehicle-treated control group. This efficacy was comparable to that observed with LMWH, a standard-of-care anticoagulant.
| Treatment Group | Dose | Mean Thrombus Weight (mg ± SD) | % Reduction vs. Control |
| Control (Vehicle) | - | 12.7 ± 5.7 | - |
| MDI-2268 | 3 mg/kg | 5.5 ± 1.6 | 56.7% |
| Enoxaparin (LMWH) | 7.3 mg/kg | 3.8 ± 1.3 | 70.1% |
Data from a study in a murine electrolytic (EIM) model of venous thrombosis.[2]
Superior Safety Profile: Reduced Bleeding Risk
A key advantage of MDI-2268 highlighted in preclinical studies is its favorable safety profile, particularly concerning bleeding risk. While LMWH is an effective antithrombotic, its clinical use is often associated with an increased risk of bleeding complications. In contrast, studies have shown that MDI-2268 does not significantly prolong bleeding time compared to control groups. This suggests that MDI-2268 may offer a safer therapeutic window than traditional anticoagulants. Although the precise quantitative data for bleeding times were not detailed in the reviewed literature, the qualitative findings consistently point towards a minimal impact on normal hemostasis by MDI-2268.
Mechanism of Action: PAI-1 Signaling Pathway
Experimental Protocols
Electrolytic Inferior Vena Cava (IVC) Thrombosis Model in Mice
The antithrombotic efficacy of MDI-2268 was evaluated using the electrolytic IVC thrombosis model. This model is designed to induce the formation of a thrombus in the inferior vena cava of mice in a controlled and reproducible manner, allowing for the assessment of therapeutic interventions.[3][4][5]
Procedure:
-
Anesthesia and Surgical Exposure: Mice are anesthetized, and a midline abdominal incision is made to expose the inferior vena cava.
-
Vessel Preparation: Side branches of the IVC are ligated to isolate a segment for thrombus induction.
-
Electrolytic Injury: A fine needle electrode is inserted into the IVC, and a constant electrical current is applied. This creates a localized endothelial injury, initiating thrombus formation.
-
Drug Administration: Test compounds (MDI-2268, LMWH, or vehicle) are administered to the mice, typically via intraperitoneal injection, at specified doses and time points.
-
Thrombus Harvesting and Analysis: After a predetermined period, the thrombosed segment of the IVC is excised, and the thrombus is carefully removed and weighed.
Bleeding Time Assessment
The safety profile of MDI-2268 with respect to bleeding was assessed by measuring the tail bleeding time in mice.
Procedure:
-
Anesthesia: Mice are anesthetized.
-
Tail Transection: A standardized small segment of the distal tail is transected using a sharp blade.
-
Bleeding Measurement: The transected tail is immediately immersed in warm saline, and the time until bleeding ceases for a continuous period (e.g., 30 seconds) is recorded.
Conclusion
The preclinical data for MDI-2268 are highly encouraging, suggesting a potent antithrombotic agent with a superior safety profile compared to LMWH. Its oral bioavailability and targeted mechanism of action make it a promising candidate for further development in the treatment and prevention of thrombotic disorders. While these initial findings are promising, further comprehensive toxicological and off-target studies are warranted to fully characterize the safety profile of MDI-2268 before its progression into clinical trials.
Caption: Workflow for preclinical evaluation of MDI-2268.
References
- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel mouse hemostasis model for real-time determination of bleeding time and hemostatic plug composition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of ML268
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant work environment. This document provides a comprehensive, step-by-step guide for the proper disposal of ML268, a potent and selective inhibitor of the human lactate transporter MCT-1.
While this compound is not classified as a hazardous substance or mixture according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, adherence to rigorous disposal protocols is essential to maintain safety and environmental responsibility.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
In case of exposure:
-
After inhalation: Move the individual to fresh air.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin area with water.[1]
-
After eye contact: Rinse the eyes thoroughly with plenty of water, removing contact lenses if present and easy to do so.[1]
-
If swallowed: Have the individual drink water (a maximum of two glasses). If the person feels unwell, consult a physician.[1]
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound. It is crucial to remember that all local, state, and federal regulations regarding chemical waste disposal must be followed.
-
Container Management: Keep this compound in its original container.[1] Do not mix it with other chemical waste.[1] This prevents unforeseen chemical reactions and ensures proper identification of the waste stream.
-
Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound."
-
Waste Segregation: Although not classified as hazardous, it is good laboratory practice to segregate chemical waste. Store the labeled this compound container in a designated area for non-hazardous chemical waste, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Collection: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] This means they should also be properly labeled and disposed of through the chemical waste stream, as they may contain residual amounts of the compound.
Quantitative Data Summary
The Safety Data Sheet for this compound (SML0268) does not provide specific quantitative data regarding its physical or chemical properties for a tabular summary. It is noted as not being a hazardous substance.[1]
Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols using this compound, please refer to the specific scientific literature and technical datasheets provided by the supplier.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final collection.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not replace the protocols and regulations established by your institution's Environmental Health and Safety department. Always consult your local guidelines for chemical waste disposal.
References
Essential Safety and Logistical Information for Handling ML268
Topic: Personal Protective Equipment for Handling ML268
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety protocols and logistical plans for the handling and disposal of this compound, a potent small molecule inhibitor. Given the absence of a publicly available Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent research compounds. A thorough, site-specific risk assessment by qualified personnel is mandatory before commencing any work.
Core Safety Principles
Due to its potent biological activity as a selective inhibitor of the human voltage-gated potassium channel Kv7.1/KCNE1, this compound must be handled as a potentially hazardous substance. The primary goals are to prevent exposure through inhalation, skin contact, and ingestion, and to ensure proper disposal to protect both personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when working with this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is required when handling the solid compound or concentrated solutions. |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield must be worn over safety goggles when there is a risk of splashing. |
| Body Protection | A fully fastened laboratory coat is required. For handling larger quantities or when there is a significant risk of contamination, a disposable gown should be worn over the lab coat. |
| Respiratory Protection | When handling the solid compound outside of a certified containment system (e.g., fume hood, glove box), a NIOSH-approved respirator (e.g., N95 or higher) is mandatory. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Operational Plan:
-
Acquisition and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store this compound in a designated, well-ventilated, and secure area.
-
Keep the container tightly sealed and clearly labeled.
-
Maintain an accurate inventory.
-
-
Handling of Solid Compound:
-
All weighing and aliquoting of solid this compound must be conducted within a certified chemical fume hood, glove box, or other appropriate containment device.
-
Use dedicated, clearly labeled spatulas and weigh boats.
-
After handling, decontaminate all surfaces and equipment.
-
-
Solution Preparation:
Disposal Plan:
-
Waste Segregation:
-
All materials that come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) are to be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Waste Containment:
-
Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and puncture-resistant hazardous waste containers.
-
Liquid waste containers should be stored in secondary containment.
-
-
Final Disposal:
-
Disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound or its solutions down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
| Property | Value | Notes and Recommendations |
| Molecular Formula | C₂₁H₁₈F₃N₃O₃S | Confirmed from supplier or analytical data. |
| Molecular Weight | 465.45 g/mol | Use for solution preparation calculations. |
| Appearance | Typically a solid. | Visually inspect for any deviation. |
| Solubility | Soluble in DMSO. | Confirm solubility and stability in your chosen solvent and experimental conditions. |
| Storage Temperature | Refer to supplier recommendations (typically -20°C or colder). | Protect from light and moisture. |
| Occupational Exposure Limit (OEL) | Not Established. | Handle as a potent compound and minimize all potential exposure. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
